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Delphinidin 3-galactoside

Cat. No.: B1585197
CAS No.: 28500-00-7
M. Wt: 500.8 g/mol
InChI Key: ZJWIIMLSNZOCBP-KGDMUXNNSA-N
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Description

Overview of Anthocyanin Research and Classification

Anthocyanins represent a major group of phenolic pigments responsible for many of the red, purple, and blue colors seen in the leaves, stems, flowers, and fruits of higher plants. wikipedia.orgturito.com They belong to the larger class of secondary metabolites known as flavonoids, which are synthesized via the phenylpropanoid pathway. wikipedia.orgturito.com Structurally, anthocyanins are glycosides of anthocyanidins. wikipedia.org The core structure is the 2-phenylbenzopyrylium or flavylium (B80283) cation, which is decorated with various hydroxyl (-OH) and/or methoxyl (-OCH₃) groups. turito.com The specific anthocyanidin is determined by the pattern of these groups on its B-ring. turito.com

Anthocyanin research is an active field, driven by their roles in plant physiology, such as attracting pollinators and protecting against environmental stressors, and their potential benefits to human health. creative-proteomics.com Population-based studies have suggested a link between high anthocyanin intake and reduced incidence of chronic conditions. usask.ca

Anthocyanins are classified based on several factors:

The type of aglycone (anthocyanidin): There are six common anthocyanidins found in nature. creative-proteomics.com The structure of the anthocyanidin is a primary determinant of the pigment's color. creative-proteomics.com

The number and type of sugar moieties: Anthocyanins can be monoglycosides, diglycosides, or triglycosides, depending on the number of attached sugar molecules. creative-proteomics.com The most common sugars involved are glucose, galactose, and rhamnose. turito.com

Acylation: The sugar groups can be acylated, meaning they have an acyl group attached, which further increases the diversity and stability of these pigments. turito.com

Table 1: Common Anthocyanidins and Their Substitutions This table is interactive. You can sort and filter the data.

Anthocyanidin R3' R4' R5' General Color Contribution
Pelargonidin (B1210327) H OH H Orange-Red
Cyanidin OH OH H Red-Magenta
Delphinidin (B77816) OH OH OH Bluish-Red/Purple
Peonidin OCH₃ OH H Rosy-Red
Petunidin OCH₃ OH OH Dark Red/Purple
Malvidin OCH₃ OH OCH₃ Bluish-Red/Purple

Data sourced from multiple references. turito.comcreative-proteomics.com

Fruits rich in anthocyanins can also be classified into groups based on their dominant anthocyanidin types, such as the pelargonidin group, the cyanidin/peonidin group, and the multiple anthocyanidins group. usask.canih.gov This classification is useful for research into the metabolic pathways and health effects of different anthocyanin-rich foods. usask.canih.gov

Significance of Delphinidin 3-Galactoside within Flavonoid Research

This compound holds particular significance within flavonoid research due to its distinct chemical properties, natural abundance in commonly consumed foods, and its utility as a marker and research tool. As a glycoside of delphinidin, it is characterized by a high number of hydroxyl groups, which contributes to its polarity and strong antioxidant capacity. ontosight.airesearchgate.net

Key Research Findings:

Dominant Anthocyanin in Blueberries: Research has consistently identified this compound as a major anthocyanin in blueberries (Vaccinium species). miloa.eubiocrick.com In some analyses, it is the most significant contributor to the total antioxidant activity of the fruit extract. miloa.eu Its prevalence makes it a key compound in studies investigating the biological effects of blueberry consumption. researchgate.net

Antioxidant and Biological Activity: Like many flavonoids, this compound is a potent antioxidant. ontosight.aichemfaces.com Studies have demonstrated its ability to scavenge free radicals. ontosight.ai This antioxidant activity is the foundation for investigations into its other potential biological effects, such as anti-inflammatory properties. ontosight.ai For instance, research has explored its inhibitory effects on enzymes like tyrosinase. nih.gov

Chemical Marker and Research Standard: Due to its defined structure and presence in various plant sources, this compound serves as an important reference standard in phytochemical analysis. biosynth.commedchemexpress.com It is used to identify and quantify anthocyanin content in different plant materials, such as in the fruits of Cornus species and tropical water lilies. chemfaces.comcas.cn For example, its detection was correlated with amaranth (B1665344) flower color in certain water lily cultivars. cas.cn In metabolomic studies of blueberries, this compound has been identified as a potential marker for mid-season fruit. researchgate.net

Role in Biosynthesis Research: The formation of this compound is studied to understand the broader flavonoid biosynthesis pathway in plants. nih.gov Research on enzymes like flavonoid 3-O-glycosyltransferases (UFGTs) uses substrates like delphinidin to investigate how sugars, including galactose, are attached to form compounds like this compound. nih.gov This helps elucidate the genetic and enzymatic regulation of color and flavonoid production in plants. researchgate.netmdpi.com

Table 2: Chemical Properties of this compound This table is interactive. You can sort and filter the data.

Property Value Source
Chemical Formula C₂₁H₂₁ClO₁₂ ontosight.ainih.gov
Molecular Weight 500.84 g/mol biosynth.commedchemexpress.com
CAS Number 28500-00-7 nih.govchemicalbook.com
Appearance Solid, Brown to dark brown medchemexpress.com
Solubility Soluble in DMSO, Methanol, Ethanol chemfaces.combiocrick.com
Parent Aglycone Delphinidin ontosight.ai
Sugar Moiety Galactose ontosight.ai

Note: The chloride form is often cited in literature. ontosight.aimedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21ClO12 B1585197 Delphinidin 3-galactoside CAS No. 28500-00-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H/t15-,17+,18+,19-,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWIIMLSNZOCBP-KGDMUXNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28500-00-7
Record name Delphinidin galactoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028500007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DELPHINIDIN 3-GALACTOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I4811UJHV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Enzymatic Pathways of Delphinidin Glycosides

De Novo Biosynthetic Pathways of Anthocyanidins

Anthocyanidins, including delphinidin (B77816), are synthesized via a branch of the flavonoid metabolic pathway, which itself originates from the general phenylpropanoid pathway. researchgate.netmdpi.com The synthesis of these pigments is orchestrated by a suite of enzymes organized in a multi-enzyme complex, often located on the endoplasmic reticulum. mdpi.comnih.gov

The journey to delphinidin begins with the aromatic amino acid phenylalanine, which serves as the starting point for the entire phenylpropanoid pathway. mdpi.comoup.com This primary metabolic pathway can be divided into three key enzymatic steps that convert phenylalanine into 4-coumaroyl-CoA, the precursor for flavonoid synthesis. researchgate.netresearchgate.net First, the enzyme phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine to form trans-cinnamic acid. researchgate.net Following this, cinnamate (B1238496) 4-hydroxylase (C4H) introduces a hydroxyl group to produce coumaric acid. mdpi.com Finally, 4-coumarate-CoA ligase (4CL) activates coumaric acid by attaching a Coenzyme A molecule, yielding 4-coumaroyl-CoA. researchgate.netresearchgate.net This molecule stands at a critical juncture, ready to enter the flavonoid-specific branch of the pathway.

The entry into the flavonoid biosynthetic pathway is catalyzed by chalcone (B49325) synthase (CHS), a key and highly conserved enzyme. mdpi.comresearchgate.net CHS performs a stepwise condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to create the characteristic 15-carbon skeleton of flavonoids in the form of naringenin (B18129) chalcone (specifically 4,2′,4′,6′-tetrahydroxychalcone). mdpi.comoup.comsmolecule.com This reaction marks the first committed step towards flavonoid and subsequent anthocyanidin production. oup.com

The open-chain chalcone is then acted upon by chalcone isomerase (CHI), which catalyzes a stereospecific intramolecular cyclization. mdpi.comnih.gov This reaction converts naringenin chalcone into the tricyclic flavanone (B1672756) known as (2S)-naringenin, which is considered the earliest intermediate possessing the core flavonoid structure. oup.comnih.gov

The specific hydroxylation pattern of the B-ring on the flavonoid skeleton determines which class of anthocyanidin will be produced. For the synthesis of delphinidin, which is characterized by three hydroxyl groups on its B-ring, the enzyme flavonoid 3',5'-hydroxylase (F3'5'H) is essential. nih.govmdpi.com F3'5'H is a cytochrome P450-dependent monooxygenase that catalyzes the hydroxylation at both the 3' and 5' positions of the B-ring of flavanones (like naringenin) or, more commonly, dihydroflavonols (like dihydrokaempferol). mdpi.comnih.govgoogle.com

The action of F3'5'H on dihydrokaempferol (B1209521) (DHK) converts it into dihydromyricetin (B1665482) (DHM). nih.govnih.gov This step is the critical determinant for channeling metabolic flow towards the production of delphinidin-based anthocyanins, which are responsible for purple and blue hues in plants. mdpi.comgoogle.comnih.gov The presence and activity of F3'5'H are often directly correlated with the ability of a plant to produce blue flowers. mdpi.comishs.org

Following the formation of the correctly hydroxylated dihydroflavonol, dihydromyricetin (DHM), two more enzymes complete the synthesis of the delphinidin aglycone. The first is dihydroflavonol 4-reductase (DFR), which catalyzes the NADPH-dependent reduction of the 4-keto group of dihydroflavonols to produce their corresponding flavan-3,4-diols, also known as leucoanthocyanidins. oup.comtandfonline.commdpi.com In this specific pathway, DFR reduces dihydromyricetin to leucodelphinidin. tandfonline.com This reaction is a key regulatory point, as DFR competes with flavonol synthase (FLS) for the same dihydroflavonol substrates, thus influencing the carbon flux between anthocyanin and flavonol production. mdpi.com

The final step in forming the anthocyanidin is catalyzed by anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX). nih.govtandfonline.com ANS oxidizes leucodelphinidin to produce the unstable, colored delphinidin cation (aglycone). google.com

Glycosylation Mechanisms to Form Delphinidin 3-O-Glycosides

The delphinidin aglycone produced is inherently unstable. To increase its stability and water solubility for storage in the plant cell vacuole, it must undergo glycosylation. smolecule.comnih.gov This process involves the attachment of sugar moieties to the aglycone, most commonly at the C-3 position. nih.govfrontiersin.org The specific sugar attached, such as galactose in the case of delphinidin 3-galactoside, is determined by the specificity of the glycosyltransferase enzyme involved.

The glycosylation of delphinidin is catalyzed by enzymes from the UDP-sugar flavonoid glycosyltransferase (UFGT) family. frontiersin.orgfrontiersin.org These enzymes transfer a sugar group from an activated sugar donor, such as UDP-galactose or UDP-glucose, to the 3-hydroxyl group of the anthocyanidin. frontiersin.org

While the name often implies glucose transfer, some of these enzymes exhibit broader substrate specificity. The formation of this compound requires a glycosyltransferase that can utilize UDP-galactose as the sugar donor. Research has shown that certain flavonoid 3-O-glycosyltransferases (F3GTs) can indeed use UDP-galactose, although sometimes with lower efficiency compared to UDP-glucose. frontiersin.orgnih.gov For instance, a study on a Fh3GT1 enzyme from Freesia hybrida demonstrated it could use both UDP-glucose and UDP-galactose as sugar donors to glycosylate delphinidin. frontiersin.orgnih.gov Therefore, the synthesis of this compound is completed when a specific UFGT catalyzes the transfer of a galactose moiety from UDP-galactose to the 3-position of the delphinidin aglycone. mdpi.com

Data Tables

Table 1: Key Enzymes in the De Novo Biosynthesis of Delphinidin Aglycone This table outlines the sequential enzymatic reactions involved in the formation of the delphinidin core structure.

EnzymeAbbreviationSubstrate(s)Product(s)Function in Pathway
Phenylalanine ammonia-lyasePALPhenylalaninetrans-Cinnamic acidInitiates the general phenylpropanoid pathway. researchgate.net
Cinnamate 4-hydroxylaseC4Htrans-Cinnamic acid4-Coumaric acidHydroxylates the phenyl ring. mdpi.com
4-Coumarate-CoA ligase4CL4-Coumaric acid, CoA4-Coumaroyl-CoAActivates the precursor for flavonoid synthesis. researchgate.netresearchgate.net
Chalcone synthaseCHS4-Coumaroyl-CoA, 3x Malonyl-CoANaringenin chalconeFirst committed step in flavonoid biosynthesis. oup.comsmolecule.com
Chalcone isomeraseCHINaringenin chalcone(2S)-NaringeninCyclizes the chalcone to form a flavanone. mdpi.comnih.gov
Flavanone 3-hydroxylaseF3HNaringeninDihydrokaempferol (DHK)Introduces a hydroxyl group at the C-3 position. smolecule.comfrontiersin.org
Flavonoid 3',5'-hydroxylaseF3'5'HDihydrokaempferol (DHK)Dihydromyricetin (DHM)Critical hydroxylation of the B-ring for delphinidin. mdpi.comnih.gov
Dihydroflavonol 4-reductaseDFRDihydromyricetin (DHM)LeucodelphinidinReduces the dihydroflavonol to a leucoanthocyanidin. tandfonline.comresearchgate.net
Anthocyanidin synthaseANSLeucodelphinidinDelphinidinFinal step to form the unstable anthocyanidin aglycone. google.com

Table 2: Final Glycosylation Step to Form this compound This table details the specific enzymatic reaction that stabilizes the delphinidin aglycone by adding a galactose moiety.

Enzyme FamilySpecific Enzyme TypeSugar DonorAcceptorProductFunction
UDP-sugar flavonoid glycosyltransferaseFlavonoid 3-O-galactosyltransferaseUDP-galactoseDelphinidinThis compoundStabilizes the delphinidin aglycone and increases its solubility by attaching a galactose sugar at the 3-position. frontiersin.orgmdpi.com

Subsequent Glycosylations and Acylations Forming Complex Anthocyanins

Following the initial formation of this compound, the molecule can be further modified through additional glycosylation and acylation reactions. smolecule.com These subsequent steps are responsible for the immense diversity of anthocyanins found in nature, enhancing their stability and modulating their color. nih.gov

Additional sugar units can be attached to the delphinidin core by enzymes known as glycosyltransferases. For example, after the initial 3-O-glycosylation, another glucose molecule can be added at the 5-position, a reaction catalyzed by anthocyanin 5-O-glucosyltransferase. nih.gov In some plant species, such as those producing ternatins (a group of polyacylated delphinidin glucosides), specific glucosyltransferases add glucose to the 3' and 5' positions of the B-ring. nih.gov

Acylation, the addition of an acyl group (like coumaric, caffeic, or malonic acid) to the sugar moieties, is another common modification catalyzed by acyltransferases. nih.gov This process significantly increases the stability of the anthocyanin molecule. nih.gov For instance, in Gentiana species, the stable blue pigment gentiodelphin is a delphinidin derivative acylated with caffeic acid. nih.gov The acylation can be quite complex, as seen in ternatins, which are polyacylated delphinidin glucosides. nih.gov These modifications can influence the intramolecular stacking of the molecule, which contributes to its stability and deep blue color. nih.gov

Table 1: Examples of Enzymes in Complex Anthocyanin Formation

Genetic and Environmental Regulation of Anthocyanin Biosynthesis

The synthesis of this compound and other anthocyanins is a highly regulated process, controlled by both internal genetic factors and external environmental signals. chinbullbotany.com This precise regulation ensures that pigments are produced in the correct tissues, at specific developmental stages, and in response to environmental changes. chinbullbotany.commdpi.com

Transcriptional Control by MYB, bHLH, and WD40 Transcription Factors

The expression of genes encoding the enzymes of the anthocyanin biosynthetic pathway is primarily orchestrated by a trio of transcription factors known as the MBW complex. acs.orgresearchgate.net This complex consists of proteins from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat families. nih.govoup.com

The components of the MBW complex work in concert to activate the transcription of structural genes. researchgate.net The WD40 protein is thought to act as a scaffold, stabilizing the interaction between the MYB and bHLH proteins. mdpi.comresearchgate.net The bHLH and MYB proteins then bind to specific recognition sites in the promoters of the late biosynthetic genes (LBGs) of the pathway, such as Dihydroflavonol 4-reductase (DFR) and Anthocyanidin synthase (ANS), initiating their transcription. nih.govtandfonline.com

The specificity of the MBW complex, determining which anthocyanins are produced, is largely conferred by the MYB component. researchgate.netoup.com Different MYB proteins can activate different subsets of biosynthetic genes or have varying levels of activity, leading to the diverse anthocyanin profiles seen across the plant kingdom. acs.orgoup.com For instance, in many species, the expression of specific MYB activators is the key determinant for anthocyanin production. acs.org Conversely, some MYB proteins act as repressors, competing with the activators for binding to the bHLH partner, thereby downregulating the pathway. researchgate.netresearchgate.net The hierarchical and combinatorial interactions within the MBW complex provide a sophisticated mechanism for the fine-tuned regulation of anthocyanin biosynthesis. mdpi.com

Influence of Environmental Cues on Pathway Gene Expression

Environmental factors are major regulators of anthocyanin biosynthesis, often exerting their influence by modulating the expression of the MBW complex components and the structural genes they control. chinbullbotany.commdpi.com

Light is one of the most significant environmental stimuli. chinbullbotany.comnih.gov High light intensity and UV radiation, in particular, are potent inducers of anthocyanin synthesis. mdpi.comnumberanalytics.com These light signals are perceived by photoreceptors like phytochromes and cryptochromes, which trigger a signaling cascade that ultimately leads to the upregulation of key biosynthetic genes like Chalcone Synthase (CHS), DFR, and ANS. nih.govnumberanalytics.com This response is considered a protective mechanism, as anthocyanins act as a "sunscreen" to shield the plant's photosynthetic machinery from photodamage. mdpi.commdpi.com

Temperature also plays a crucial role. numberanalytics.com Low temperatures often enhance anthocyanin accumulation in many plants, a response that may contribute to cold tolerance. chinbullbotany.comnih.gov Conversely, high temperatures frequently inhibit anthocyanin synthesis by repressing the expression of biosynthetic genes. chinbullbotany.comfrontiersin.org For example, in grapes, high temperatures can lead to a decrease in the transcription of genes like VvMYBA1 and most flavonoid structural genes, resulting in poorer color development in the berries. frontiersin.org

Other stresses such as drought , high salinity , and nutrient limitation (especially low phosphate (B84403) and nitrogen) can also induce anthocyanin production. numberanalytics.commdpi.com This is part of a broader stress response where anthocyanins may function as antioxidants to mitigate oxidative damage. mdpi.commdpi.com These environmental cues are integrated into the plant's regulatory network, influencing the activity of the MBW complex and fine-tuning pigment production to adapt to changing conditions. mdpi.commdpi.com

Table 2: Environmental Factors and Their Effect on Anthocyanin Biosynthesis Genes

Pharmacokinetics and Biotransformation of Delphinidin 3 Galactoside

Systemic Absorption and Bioavailability Considerations

The absorption and bioavailability of delphinidin (B77816) 3-galactoside are influenced by its chemical structure, particularly the galactose moiety, and its interaction with the gastrointestinal environment.

Gastrointestinal Uptake Mechanisms

Delphinidin 3-galactoside is absorbed in the stomach and the upper part of the small intestine. nih.gov The absorption process allows the intact glycoside to enter the bloodstream. nih.govnih.gov Studies in rats have shown that delphinidin 3-O-glucoside, a closely related compound, appears in the plasma as soon as 15 minutes after oral administration, with a second peak at 60 minutes. nih.govresearchgate.net This rapid absorption suggests an efficient uptake mechanism in the upper gastrointestinal tract. The presence of a sugar moiety, such as galactose, is crucial for the bioavailability of delphinidin. nih.govfrontiersin.org Gut microbiota also play a role by producing enzymes like galactosidase, which can cleave the glycosidic bond, releasing the delphinidin aglycone for absorption. nih.govfrontiersin.org

Contribution of Specific Transport Proteins (e.g., OATP1B1, OATP1B3)

Organic anion transporting polypeptides (OATPs) are a family of transport proteins that facilitate the uptake of a wide range of compounds, including drugs and endogenous molecules, into various tissues. mdpi.comguidetopharmacology.orgnih.gov Specifically, OATP1B1 and OATP1B3 are expressed on the sinusoidal membrane of hepatocytes and are involved in the hepatic uptake of substances from the blood. mdpi.comnih.govnih.gov Anthocyanins and their aglycones have been reported to interact with OATP1B1 and OATP1B3, which transport them to the liver for metabolism. nih.govfrontiersin.org This interaction is a critical step in their systemic clearance. Interestingly, delphinidin 3,5-di-glucoside has been shown to reduce the expression of OATP1B3, suggesting a potential for delphinidin glycosides to modulate their own transport and that of other OATP substrates. nih.govresearchgate.net

Comparative Bioavailability of Delphinidin Glycosides

The type of sugar attached to the delphinidin aglycone significantly impacts its bioavailability. Research indicates that the bioavailability of delphinidin glycosides follows the order: galactoside > glucoside > arabinoside. frontiersin.orgnih.gov Specifically, the bioavailability of delphinidin-3-O-galactoside has been reported as 0.48%, which is higher than that of delphinidin-3-O-glucoside (0.14%) and delphinidin-3-O-arabinoside (0.14%). frontiersin.orgmdpi.com This highlights the favorable role of the galactose moiety in the absorption process. In studies with bilberry extract in rats, anthocyanins with a galactoside moiety generally showed the highest plasma levels after oral administration compared to those with glucoside or arabinoside. nih.gov

Comparative Bioavailability of Delphinidin Glycosides

Glycoside Bioavailability (%)
Delphinidin-3-O-galactoside 0.48 frontiersin.orgmdpi.com
Delphinidin-3-O-glucoside 0.14 frontiersin.orgmdpi.com

Metabolic Biotransformation Pathways

Once absorbed, this compound undergoes metabolic transformations, primarily through Phase I and Phase II reactions, which alter its structure and facilitate its excretion.

Phase I and Phase II Metabolism of Delphinidin Glycosides

Phase I metabolism involves reactions such as oxidation, reduction, and hydrolysis, which introduce or expose functional groups on the molecule. longdom.org Phase II metabolism involves the conjugation of these functional groups with endogenous molecules like glucuronic acid, sulfate (B86663), or methyl groups, which increases water solubility and aids in elimination. longdom.org For delphinidin glycosides, metabolism occurs in the gut and liver. nih.govresearchgate.net While the delphinidin aglycone can undergo degradation into smaller phenolic compounds like gallic acid and phloroglucinol (B13840) aldehyde, the glycoside forms are generally more stable. nih.govnih.gov

Role of Methylation (e.g., 4'-O-methylation via Catechol-O-methyl Transferase)

A key metabolic pathway for delphinidin glycosides is methylation, catalyzed by the enzyme Catechol-O-methyl Transferase (COMT). nih.govfrontiersin.org This enzyme transfers a methyl group to one of the hydroxyl groups on the B-ring of the delphinidin molecule. nih.govresearchgate.netnih.gov Specifically for this compound and its related glucoside, methylation occurs at the 4'-hydroxyl group, forming 4'-O-methyl-delphinidin glycosides. nih.govresearchgate.netnih.gov This methylated metabolite has been identified as a major metabolite in plasma and various tissues, particularly the liver, after oral administration of delphinidin 3-O-glucoside in rats. nih.govresearchgate.net The 4'-O-methylation is considered a primary metabolic route for flavonoids possessing a pyrogallol (B1678534) structure on the B-ring, such as delphinidin. researchgate.netnih.gov This methylation can improve the distribution profile of the compound. nih.govfrontiersin.org

Key Metabolic Transformation of Delphinidin Glycosides

Original Compound Enzyme Metabolic Reaction Metabolite

Glucuronidation and Sulfation Conjugations

Following absorption, this compound, like other anthocyanins, undergoes extensive phase II metabolism. This process involves conjugation reactions, primarily glucuronidation and sulfation, which increase the water solubility of the compounds, thereby modifying their distribution and facilitating their excretion. mdpi.com These reactions are catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which are present in the intestinal wall, liver, and kidneys. mdpi.comusask.ca

While specific studies detailing the glucuronide and sulfate conjugates of this compound are limited, research on delphinidin and its other glycosides provides significant insights. For instance, delphinidin-glucuronide has been identified as a major metabolite in human urine following the consumption of delphinidin-rich foods. usask.camdpi.com The glucuronic acid moiety is typically attached to the hydroxyl groups on the anthocyanidin structure. nih.gov In a study involving rats administered delphinidin-3-rutinoside, however, no glucuro- or sulfo-conjugates were detected in the plasma, suggesting that the type of sugar attached to the delphinidin core can influence metabolic pathways. acs.orgnih.gov

The aglycone, delphinidin, is a more favorable substrate for conjugation than its glycosides. mdpi.com This implies that initial deglycosylation is a critical step for extensive phase II metabolism to occur. The resulting delphinidin aglycone can then be conjugated with glucuronic acid or sulfate groups at various positions on its A and B rings. nih.govmdpi.com The complexity of this process is highlighted by the identification of over 200 different anthocyanin metabolites in human urine, many of which are believed to be glucuronide conjugates. mdpi.comannualreviews.org This vast number of metabolites underscores the extensive biotransformation that these compounds undergo in the body.

Contribution of Gut Microbiota to Anthocyanin Metabolism and Degradation

A significant portion of ingested anthocyanins, including this compound, that are not absorbed in the upper gastrointestinal tract reach the colon. Here, they are subjected to extensive metabolism by the gut microbiota. nih.govtandfonline.com The first step in this process is typically deglycosylation, where gut microbial enzymes like β-galactosidase cleave the glycosidic bond, releasing the aglycone, delphinidin. nih.govresearchgate.net

Once the delphinidin aglycone is released, it is rapidly degraded by the gut bacteria. acs.org The heterocyclic C-ring of the delphinidin molecule is cleaved, resulting in the formation of simpler phenolic compounds. tandfonline.comacs.org The primary degradation products derived from the B-ring of delphinidin is gallic acid. mdpi.comnih.govtandfonline.com The A-ring is typically broken down into phloroglucinol aldehyde. nih.govtandfonline.com

Distribution Patterns in Biological Tissues

Following absorption and metabolism, this compound and its various metabolites are distributed throughout the body. Animal studies have demonstrated that anthocyanins can be found in virtually all tissues where they have been sought, including the liver, kidneys, heart, lungs, and brain. annualreviews.orgudl.cat

The liver and kidneys are key organs in the metabolism and excretion of these compounds and, consequently, often show higher concentrations of anthocyanin metabolites. udl.catresearchgate.net In rats administered delphinidin 3-O-β-D-glucoside, the intact glycoside and its methylated metabolite were identified in several tissues, with the methylated form being a major metabolite, especially in the liver. researchgate.net This indicates that the liver plays a significant role in the methylation of delphinidin glycosides. mdpi.com

Interestingly, anthocyanins and their phase II metabolites have been shown to cross the blood-brain barrier. annualreviews.orgnih.gov In a study involving pigs fed a bilberry-enriched diet, delphinidin-galactoside was detected in various brain regions. mdpi.com Another study with pigs found glucuronides of delphinidin in the cortex, cerebellum, and midbrain. mdpi.com While the concentrations in the central nervous system are generally lower compared to other tissues, this distribution suggests a potential for direct effects within the brain. nih.gov The specific distribution pattern can be influenced by the structure of the anthocyanin; for example, delphinidin-3-galactoside has been reported to have a higher bioavailability compared to delphinidin-3-glucoside and delphinidin-3-arabinoside. mdpi.com

Table 1: Tissue Distribution of Delphinidin and its Metabolites in Animal Models
CompoundAnimal ModelTissue(s) DetectedKey FindingReference
Delphinidin-3-O-β-D-glucosideRatLiver, Kidney, other tissues4'-O-methyl Dp3G was a major metabolite, especially in the liver. researchgate.net
Delphinidin-galactosidePigBrain regionsParent glycoside detected in the brain after a bilberry-enriched diet. mdpi.com
Delphinidin glucuronidesPigBrain (cortex, cerebellum, midbrain)Phase II metabolites detected in various brain regions. mdpi.com
Delphinidin glycosidesMouseLiver, KidneyThe liver exhibits the highest proportion of methylated anthocyanin forms. mdpi.com

Excretion Routes and Kinetic Profiles

Renal Excretion of Intact Delphinidin Glycosides and Metabolites

The kidneys are a primary route for the elimination of absorbed this compound and its metabolites from the systemic circulation. usask.ca Both the intact glycoside and its various metabolic products, including methylated and glucuronidated forms, have been identified in urine following consumption. usask.cacambridge.org

In a study with rats administered delphinidin-3-rutinoside, the intact compound was the primary form excreted in urine, with peak excretion occurring relatively quickly. acs.orgnih.gov The maximum plasma concentration (Cmax) was reached at 26.3 minutes, and a significant amount was excreted within an 8-hour period. acs.orgnih.gov Small amounts of a methylated metabolite (4′-O-methyl-delphinidin-3-rutinoside) were also found in the urine. acs.orgnih.gov

Human studies have also confirmed the renal excretion of delphinidin metabolites. After consumption of foods rich in delphinidin glycosides, delphinidin-glucuronide has been identified as a major urinary metabolite. usask.ca However, some studies have noted that gallic acid, a major degradation product from gut microbiota, was not detected in human urine after bilberry consumption, suggesting that the phenolic acid metabolites may be further metabolized or eliminated via other routes. usask.ca The total urinary excretion of anthocyanins and their metabolites is generally low, often accounting for a small percentage of the ingested dose, which points to extensive metabolism and other excretion pathways like biliary excretion. usask.ca

Table 2: Urinary Excretion of Delphinidin Glycosides and Metabolites in Rats
CompoundAmount Excreted (8h)Plasma TmaxPlasma CmaxReference
Delphinidin-3-rutinoside (Intact)795 ± 375 nmol26.3 min0.285 ± 0.071 µmol/L acs.orgnih.gov
4'-O-methyl-delphinidin-3-rutinoside12.3 ± 2.91 nmol-- acs.orgnih.gov

Biliary Excretion and Potential Enterohepatic Recirculation

Besides renal excretion, the biliary system plays a crucial role in the elimination of this compound and its metabolites. After metabolism in the liver, these compounds can be secreted into the bile and then delivered back to the small intestine. mdpi.comannualreviews.org This process is known as enterohepatic recirculation.

Evidence from animal studies supports the biliary excretion of delphinidin compounds. In rats with bile duct cannulation, both intact delphinidin-3-rutinoside and its methylated form were excreted into the bile. acs.orgnih.gov Notably, the methylated metabolite was the predominant form found in bile, accounting for a much larger proportion of the excreted compounds compared to the intact glycoside. acs.orgnih.gov This suggests that methylation in the liver prepares the compound for biliary elimination.

Enterohepatic recirculation allows for the reabsorption of metabolites from the intestine, which can prolong their residence time in the body and expose them to further metabolic transformations by both human and microbial enzymes. annualreviews.orgmdpi.com This recycling mechanism may explain the detection of multiple peaks in plasma concentration profiles and the presence of anthocyanin metabolites in urine several days after ingestion. mdpi.commdpi.comsemanticscholar.org The extensive recirculation and repeated exposure to metabolic enzymes contribute to the wide variety of anthocyanin conjugates found in circulation and urine, making the complete pharmacokinetic profile of compounds like this compound highly complex. mdpi.comannualreviews.orgmdpi.com

Advanced Methodologies in Delphinidin 3 Galactoside Research

Analytical Techniques for Identification and Quantification

Precise identification and quantification of Delphinidin (B77816) 3-galactoside and its metabolites are fundamental to understanding its behavior in biological systems. Modern analytical chemistry offers a powerful toolkit for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Profile Analysis

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for analyzing Delphinidin 3-galactoside in complex mixtures like plant extracts and biological fluids. nih.govscirp.org This technique separates compounds based on their chemical properties, followed by mass detection, allowing for both identification and quantification.

High-performance liquid chromatography (HPLC) coupled with various detectors is a common approach. For instance, HPLC with a diode array detector (HPLC-DAD) and HPLC-high resolution-electrospray ionization-mass spectrometry (HPLC-HR-ESI-MS) have been used to identify and quantify this compound among other anthocyanins in fruit extracts. mdpi.com In some studies, LC-MS/MS methods have been developed for the simultaneous determination of Delphinidin 3-glucoside and other anthocyanins in human plasma and urine, demonstrating the technique's applicability in pharmacokinetic studies. nih.gov The elution order in reverse-phase HPLC is influenced by the polarity of the anthocyanins; Delphinidin, with its multiple hydroxyl groups, is highly polar and thus typically elutes earlier than less polar anthocyanins like malvidin. researchgate.net

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry for Structural Elucidation of Metabolites

While LC-MS is excellent for profiling, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of this compound and its metabolites. nih.govijiset.comresearchgate.netresearchgate.net One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the connectivity of atoms within a molecule, allowing for unambiguous structure determination. researchgate.net

For example, the presence of a delphinidin nucleus can be confirmed by characteristic signals in the 1H-NMR spectrum, such as a symmetrical aromatic proton signal and meta-coupled doublet protons on the A-ring. mdpi.com High-resolution mass spectrometry (HRMS) complements NMR by providing highly accurate mass measurements, which helps in determining the elemental composition of the compound and its fragments. mdpi.comresearchgate.net This combined approach has been crucial in identifying and characterizing various anthocyanins, including this compound, in different natural sources. mdpi.comnih.gov

Advanced Spectroscopic Characterization for Ligand-Protein Interaction Studies

Understanding how this compound interacts with proteins at a molecular level is key to deciphering its biological mechanisms. Advanced spectroscopic techniques are employed to study these ligand-protein interactions.

Multi-spectroscopic methods, including fluorescence spectroscopy, synchronous fluorescence, three-dimensional fluorescence, ultraviolet-visible (UV-Vis) spectroscopy, and circular dichroism (CD), have been used to investigate the interaction between this compound and enzymes like tyrosinase. nih.gov These studies can reveal information about binding affinity, the type of interaction (e.g., static or dynamic quenching), and conformational changes in the protein upon ligand binding. nih.gov Molecular docking simulations are often used in conjunction with spectroscopic data to predict the binding mode and identify the key amino acid residues involved in the interaction. nih.gov NMR-based titration assays also provide a powerful, label-free method to estimate binding affinities and characterize the formation of soluble complexes between polyphenols and proteins. plos.org

In Vitro Cellular and Biochemical Models

To investigate the biological effects of this compound, researchers utilize a variety of in vitro models, including cancer cell lines and cells involved in vascular and immune responses.

Application of Cancer Cell Lines

The potential anti-cancer properties of Delphinidin and its glycosides are a major area of research, with numerous studies employing a range of human cancer cell lines.

HCT116 (Colon Cancer): Studies on HCT116 cells have shown that delphinidin can induce apoptosis (programmed cell death), activate caspases, and cause cell cycle arrest. nih.govmdpi.comfrontiersin.org It has also been shown to suppress the NF-κB pathway and downregulate HIF-1α through the PI3K/Akt/mTOR signaling pathway. nih.govmedsci.org

HT1080 (Fibrosarcoma): In HT1080 fibrosarcoma cells, Delphinidin-3-O-glucoside has been found to decrease cell viability and inhibit the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are involved in cancer cell invasion. nih.govnih.govceu.es

HepG2 (Liver Cancer): Research on HepG2 liver cancer cells has demonstrated that Delphinidin-3-glucoside can suppress lipid accumulation induced by palmitic acid. nih.govnih.gov Delphinidin has also been shown to block autophagic flux and induce apoptosis in these cells. researchgate.net

LNCaP (Prostate Cancer): In LNCaP prostate cancer cells, delphinidin has been observed to induce apoptosis through a p53-mediated pathway by decreasing histone deacetylase (HDAC) activity. nih.govresearchgate.netmdpi.com It can also sensitize these cells to TRAIL-induced apoptosis. oncotarget.com

SKOV3 and PEO1 (Ovarian Cancer): Delphinidin has been shown to inhibit the metastasis of SKOV3 ovarian cancer cells by blocking certain signaling pathways. nih.gov Studies have also investigated the synergistic effects of delphinidin with other anti-cancer agents in both SKOV3 and PEO1 cell lines. mdpi.comnih.govnih.govresearchgate.net For instance, delphinidin was found to sensitize PEO1 cells more effectively than SKOV3 cells to the anticancer compound 3-bromopyruvate. nih.govnih.gov

Cell LineCancer TypeKey Research Findings with Delphinidin/Delphinidin 3-galactoside
HCT116 Colon CancerInduces apoptosis, activates caspases, causes cell cycle arrest, suppresses NF-κB and PI3K/Akt/mTOR pathways. nih.govmdpi.comfrontiersin.orgmedsci.org
HT1080 FibrosarcomaDecreases cell viability, inhibits MMP-2 and MMP-9 activity. nih.govnih.govceu.es
HepG2 Liver CancerSuppresses lipid accumulation, blocks autophagic flux, induces apoptosis. nih.govnih.govresearchgate.net
LNCaP Prostate CancerInduces p53-mediated apoptosis, decreases HDAC activity, sensitizes to TRAIL. nih.govresearchgate.netmdpi.comoncotarget.com
SKOV3 Ovarian CancerInhibits metastasis, shows synergistic effects with other anti-cancer agents. nih.govmdpi.comnih.govnih.govresearchgate.net
PEO1 Ovarian CancerShows synergistic effects with other anti-cancer agents, with higher sensitivity than SKOV3 in some cases. mdpi.comnih.govnih.govresearchgate.net

Endothelial Cell Models (e.g., HUVECs) and Macrophage Cell Lines (e.g., RAW 264.7)

Beyond cancer, the effects of this compound are also studied in the context of vascular health and inflammation.

Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are a widely used model for studying endothelial function and dysfunction. mdpi.com Research has shown that Delphinidin-3-glucoside can protect HUVECs from oxidative stress-induced injury and mitochondrial dysfunction. researchgate.netnih.govplos.org It has also been shown to attenuate monocyte adhesion to endothelial cells, a key event in the development of atherosclerosis. esmed.org

RAW 264.7 (Macrophage Cell Line): RAW 264.7 is a murine macrophage cell line commonly used to study inflammatory responses. atcc.org Studies have demonstrated that anthocyanin extracts containing this compound can inhibit the inflammatory response in LPS-stimulated RAW 264.7 cells. nih.gov

Cell LineCell TypeKey Research Findings with Delphinidin/Delphinidin 3-galactoside
HUVECs Endothelial CellsProtects against oxidative stress and mitochondrial dysfunction, attenuates monocyte adhesion. mdpi.comresearchgate.netnih.govplos.orgesmed.org
RAW 264.7 MacrophagesInhibits inflammatory responses. nih.gov

Adipocyte Differentiation Models (e.g., 3T3-L1 Preadipocytes, Primary White Adipocytes)

The investigation of this compound and its related compounds, such as Delphinidin-3-O-β-glucoside (D3G), in adipocyte differentiation models provides critical insights into its potential role in lipid metabolism and obesity-related research. The 3T3-L1 preadipocyte cell line is a cornerstone model, valued for its ability to differentiate into mature adipocytes, thus mimicking the process of adipogenesis.

In studies utilizing 3T3-L1 cells, D3G has been shown to significantly inhibit the accumulation of intracellular lipids in a dose-dependent manner without causing cytotoxicity. nih.govresearchgate.net This effect is accompanied by the downregulation of key transcription factors that govern adipogenesis and lipogenesis. nih.gov Specifically, the expression of peroxisome proliferator-activated receptor gamma (PPARγ), CCAAT/enhancer-binding protein alpha (C/EBPα), and sterol regulatory element-binding transcription factor 1 (SREBP1) is markedly reduced. nih.govnih.gov Furthermore, the expression of fatty acid synthase (FAS), a crucial enzyme in lipogenesis, is also downregulated. nih.govnih.gov

Beyond the 3T3-L1 cell line, research has extended to primary white adipocytes. In these cells, D3G has demonstrated similar effects, reducing lipid levels and promoting the formation of smaller lipid droplets. nih.govnih.gov This anti-adipogenic activity is linked to the increased expression of silent mating type information regulation 2 homolog 1 (SIRT1) and carnitine palmitoyltransferase-1 (CPT-1), proteins associated with fatty acid oxidation and improved lipid metabolism. nih.govnih.gov The underlying mechanism appears to involve the activation of the AMP-activated protein kinase (AMPK) signaling pathway. nih.govmdpi.com D3G treatment has been observed to increase the phosphorylation of both AMPK and its downstream target, acetyl-CoA carboxylase (ACC), in both 3T3-L1 adipocytes and primary white adipocytes. nih.govresearchgate.netnih.gov

Model SystemCompoundKey FindingsAffected Markers
3T3-L1 PreadipocytesDelphinidin-3-O-β-glucoside (D3G)Inhibited lipid accumulation; reduced differentiation. nih.govnih.gov↓ PPARγ, ↓ C/EBPα, ↓ SREBP1, ↓ FAS, ↑ p-AMPK, ↑ p-ACC. nih.govnih.gov
Primary White AdipocytesDelphinidin-3-O-β-glucoside (D3G)Attenuated adipogenesis; promoted lipid metabolism. nih.gov↑ SIRT1, ↑ CPT-1, ↑ p-AMPK, ↑ p-ACC. nih.govnih.gov

Neuronal and Glial Cell Cultures (e.g., SH-SY5Y, SK-N-SH) for Neuroprotection

The neuroprotective potential of this compound is an area of growing interest, investigated through various neuronal and glial cell culture models. While specific studies on the SH-SY5Y or SK-N-SH cell lines are not extensively detailed in the available literature, research on related neuronal cell models like PC12 and general findings on neuroprotection against oxidative stress are informative. Delphinidin and its glycosides have demonstrated the ability to protect neuronal cells from oxidative damage, a key factor in the pathology of neurodegenerative diseases.

For instance, Delphinidin has been shown to attenuate neurotoxicity induced by amyloid-beta (Aβ) in PC12 cells, a cell line commonly used in neuroscience research. nih.gov This protective effect is significant as Aβ accumulation is a hallmark of Alzheimer's disease. Pre-treatment with delphinidin has been found to significantly reduce neuronal cell death caused by oxidative stressors. The ability of this compound to cross the blood-brain barrier has been observed in animal models, suggesting its potential to directly act on brain cells. nih.gov Emerging research also points to the neuroprotective effects of this compound by reducing oxidative stress in neuronal cells, which could be beneficial in conditions like Alzheimer's disease.

Enzyme Modulation and Cellular Signaling Pathway Assays

This compound and its aglycone, delphinidin, exert their biological effects by modulating a wide array of enzymes and cellular signaling pathways. These interactions are fundamental to their observed anti-inflammatory, antioxidant, and anti-cancer activities.

Enzyme Modulation:

Cyclooxygenase (COX): In inhibitory assays, delphinidin glycosides, including this compound, have shown inhibitory activity against both COX-I and COX-II enzymes, which are central mediators of inflammation. chemfaces.com

Caspases: In cancer research, delphinidin treatment leads to the activation of executioner caspases, such as caspase-3, which are critical for inducing apoptosis (programmed cell death) in cancer cells. mdpi.comnih.gov

Antioxidant Enzymes: Delphinidin can bolster the cellular antioxidant defense system by up-regulating the expression and activity of enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.govnih.gov This enhances the cell's ability to neutralize harmful reactive oxygen species (ROS).

Histone Deacetylase (HDAC): In prostate cancer cells, delphinidin has been found to decrease HDAC activity, leading to p53 acetylation and subsequent apoptosis. mdpi.com

Cellular Signaling Pathway Modulation:

AMP-Activated Protein Kinase (AMPK): This pathway, a master regulator of cellular energy homeostasis, is a frequent target. Delphinidin activates AMPK in various cell types, including adipocytes and endothelial cells, leading to beneficial effects on lipid metabolism and autophagy. nih.govmdpi.comresearchgate.net

Nuclear Factor-kappa B (NF-κB): Delphinidin consistently demonstrates the ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. nih.govspandidos-publications.com It can prevent the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB/p65 subunit. nih.govspandidos-publications.com

Mitogen-Activated Protein Kinase (MAPK): The compound modulates various arms of the MAPK pathway, including ERK, p38, and JNK. For example, it can inhibit the phosphorylation of ERK1/2 and p38, contributing to its anti-proliferative effects in cancer cells. spandidos-publications.com

PI3K/Akt: This crucial cell survival pathway is often inhibited by delphinidin in cancer models. By suppressing the phosphorylation of PI3K and Akt, delphinidin can block proliferation and induce apoptosis. mdpi.comspandidos-publications.com

JAK2/STAT3: Recent studies show that delphinidin can inhibit the JAK2/STAT3 pathway, leading to the downregulation of downstream targets like PD-L1, which is involved in immune evasion by cancer cells. foodandnutritionresearch.net

In Vivo Animal Models for Efficacy and Pharmacodynamic Studies

Rodent Models (e.g., Rats, Mice) in Disease Pathogenesis Research

Rodent models, primarily rats and mice, are indispensable for evaluating the systemic efficacy and pharmacodynamics of this compound and its derivatives in the context of complex diseases. These models allow for the investigation of the compound's effects on disease initiation, progression, and underlying pathological mechanisms.

In research on Alzheimer's disease, delphinidin treatment in APP/PS1 mouse models has been shown to alleviate cognitive deficits, reduce synapse loss, and decrease the burden of Aβ plaques in the cortex and hippocampus. nih.gov This neuroprotective effect was linked to the mitigation of microglial senescence. nih.gov Furthermore, in studies of inflammatory pain, a stabilized delphinidin formulation reduced hyperalgesia in rats through both anti-inflammatory and antioxidant actions. mdpi.com These findings highlight the compound's potential to modulate neuroinflammation and oxidative stress in vivo.

Caenorhabditis elegans for Lifespan and Healthspan Investigations

The nematode Caenorhabditis elegans serves as a powerful model organism for studying aging, lifespan, and healthspan due to its short lifecycle and well-characterized genetics. Research using C. elegans has demonstrated that Delphinidin-3-glucoside (D3G) can significantly extend the lifespan of the organism. sci-int.comjapsonline.comjapsonline.com

Studies have shown that D3G not only prolongs the mean lifespan of wild-type worms under normal conditions but also enhances their survival under conditions of environmental stress, particularly oxidative stress induced by hydrogen peroxide. japsonline.comjapsonline.com The protective effect is associated with improved healthspan indicators, such as an enhanced pharyngeal pumping rate, although it did not significantly affect the number of eggs laid. japsonline.comjapsonline.com The antioxidant properties of D3G are believed to be a key mechanism behind these longevity-promoting effects. japsonline.com However, the benefits were not observed under heat or UVA stress, suggesting the protective mechanisms are context-dependent. japsonline.comjapsonline.com

ModelCompoundStress ConditionObserved EffectsReference
C. elegansDelphinidin-3-glucoside (D3G)NormalProlonged lifespan, improved healthspan. japsonline.comjapsonline.com
C. elegansDelphinidin-3-glucoside (D3G)Oxidative Stress (H₂O₂)Increased mean lifespan, enhanced pharyngeal pumping rate. japsonline.comjapsonline.com
C. elegansDelphinidin-3-glucoside (D3G)Pathogenic BacteriaIncreased mean lifespan when exposed to S. aureus, E. faecalis, K. pneumoniae, and P. mirabilis. sci-int.com
C. elegansDelphinidin-3-glucoside (D3G)Heat Stress / UVA RadiationNo significant protective effects observed. japsonline.comjapsonline.com

Specific Disease Models (e.g., Atherosclerosis, Oxidative Stress, Cancer Xenografts, Thrombosis)

Atherosclerosis: In rabbit models of atherosclerosis induced by a high-fat diet, Delphinidin-3-O-glucoside demonstrated significant therapeutic effects. nih.govnih.gov Treatment with the compound led to reduced serum levels of triglycerides, total cholesterol, and LDL-C. nih.govnih.gov Histopathological analysis of the aorta showed an alleviation of atherosclerotic plaques. nih.gov The mechanism involves the downregulation of inflammatory markers such as IL-6, VCAM-1, and NF-κB, and the upregulation of antioxidant enzymes like GSH-PX and SOD1 in the aorta. nih.govtandfonline.com

Oxidative Stress: The ability of delphinidin glycosides to combat oxidative stress is a recurring theme in various in vivo models. In atherosclerosis models, treatment significantly improved the activities of antioxidant enzymes (CAT, GSH-PX, SOD) and reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov In APP/PS1 mice, delphinidin treatment also reduced MDA levels in the cortex and hippocampus, indicating a reduction in free radical damage. nih.gov

Cancer Xenografts: The anti-cancer properties of delphinidin and its glycosides have been evaluated using xenograft models, where human cancer cells are implanted into immunocompromised mice.

Colorectal Cancer: Delphinidin treatment inhibited the lung metastasis of DLD-1 human colorectal cancer cells in a xenograft animal model. colab.ws

Breast Cancer: In mice with xenografts of MDA-MB-231 breast cancer cells, delphinidin reduced tumor growth. mdpi.com

Melanoma: Delphinidin treatment was found to reduce tumor growth induced by B16-F10 melanoma cell xenografts. researchgate.net

Thrombosis: The antithrombotic effects of Delphinidin-3-glucoside have been demonstrated in mouse models of thrombosis. In a ferric chloride (FeCl₃)-induced carotid artery thrombosis model, the compound significantly inhibited thrombus growth. nih.govplos.org Using intravital microscopy to observe mesenteric arterioles, it was found that Delphinidin-3-glucoside decreased platelet deposition and prolonged the time required for vessel occlusion in a dose-dependent manner. nih.govplos.orgresearchgate.net These effects are attributed to its ability to inhibit platelet activation. nih.gov

Computational and Systems Biology Approaches

Modern research into this compound increasingly relies on computational and systems biology to model, predict, and analyze its biological activities. These in silico methods offer a powerful complement to traditional laboratory techniques, enabling high-throughput analysis and mechanistic exploration that would otherwise be unfeasible. By integrating data from genomics, transcriptomics, and metabolomics, these approaches help to construct a holistic view of the compound's effects within a biological system.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how this compound interacts with specific protein targets, providing insights into its potential mechanisms of action.

Research has employed molecular docking to investigate the inhibitory effects of this compound on various enzymes. One notable study focused on its interaction with tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.govmdpi.com The docking analysis revealed that this compound binds to the catalytic site of tyrosinase primarily through the formation of hydrogen bonds and van der Waals forces. nih.gov This binding was determined to be a mixed-type inhibition. nih.gov The study confirmed that the interaction leads to conformational changes in the tyrosinase protein, which is consistent with the observed inhibitory activity. nih.gov

Another area of investigation has been its effect on xanthine (B1682287) oxidase (XO), an enzyme pivotal in the production of uric acid. While Delphinidin 3-O-sambubioside was identified as a more potent inhibitor, the study highlighted that the type of glycoside attached to the delphinidin core influences inhibitory activity. oup.com Specifically, the presence of a galactoside moiety was found to result in decreased XO inhibitory activity compared to other sugar attachments. oup.com

Furthermore, computational studies on related anthocyanins, such as delphinidin-3-O-glucoside, have predicted interactions with key inflammatory signaling proteins. Virtual screening predicted that this analogue could inhibit tumor necrosis factor-alpha (TNF-α) signaling by binding to the TNF-α receptor, suggesting a potential anti-inflammatory mechanism. nih.gov These studies collectively demonstrate the power of molecular docking to elucidate the specific molecular interactions that underpin the biological effects of this compound and its analogues.

Target ProteinKey Findings from Molecular DockingInhibition Constant (Ki)Reference
TyrosinaseBinds to the active site via hydrogen bonds and van der Waals forces, causing conformational changes.51.9 μM nih.govmdpi.com
Xanthine Oxidase (XO)The galactoside moiety was associated with lower inhibitory activity compared to other anthocyanin glycosides.Not specified as most potent oup.com
TNF-α Receptor (via analogue)Delphinidin-3-O-glucoside predicted to bind to the receptor, potentially inhibiting signaling.Not applicable nih.gov

Cheminformatics and Virtual Screening for Bioactive Analogues

Cheminformatics combines computational methods to analyze and model chemical data, while virtual screening uses these methods to search large libraries of compounds for potential biological activity. These approaches are crucial for identifying bioactive analogues of this compound and for predicting their properties.

Virtual screening has been utilized in broader studies that include delphinidin and its derivatives to identify potential inhibitors for various therapeutic targets. For instance, such computational techniques have been applied to discover potential inhibitors of the SARS-CoV-2 main protease. frontiersin.org

Cheminformatics tools are also used to predict the "drug-likeness" and biological activity spectrum of compounds like this compound. Software platforms such as Molinspiration are employed to calculate molecular properties and predict bioactivity based on chemical structure, helping to prioritize compounds for further experimental testing. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on various anthocyanin derivatives have been conducted to model their inhibitory activity against enzymes like Cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. frontiersin.orgresearchgate.net Such models help in understanding which structural features of the anthocyanin molecule are critical for its biological activity and in designing new analogues with enhanced potency or selectivity.

These computational strategies facilitate the exploration of the vast chemical space of anthocyanin derivatives, allowing researchers to identify and focus on the most promising bioactive analogues of this compound for therapeutic development.

Nutrigenomic and Transcriptomic Analyses in Response to this compound

Nutrigenomics and transcriptomics are fields that study how nutrients and dietary compounds affect gene expression. These analyses provide a global view of the cellular response to this compound, revealing the genetic and signaling pathways it modulates.

Integrated metabolomic and transcriptomic studies in plants have been particularly insightful. In the leaves of red walnuts, this compound was identified as a primary anthocyanin, and its abundance was correlated with the expression levels of 26 different transcripts. nih.gov These included 15 positive and 11 negative correlations, notably with transcription factors from the MYB and WD40 families, which are known regulators of the anthocyanin biosynthetic pathway. nih.gov Similarly, in different colored pea pods and tea plants, the accumulation of this compound was directly linked to the upregulation of key structural and regulatory genes in the flavonoid biosynthesis pathway, such as PAL, CHS, F3H, UFGT, and the transcription factor CsAN1. frontiersin.orgmdpi.com

In animal models, research has shown that this compound can exert protective effects through the modulation of gene expression. In a study using mouse hepatocytes, pretreatment with the compound significantly mitigated the cytotoxic effects of (-)-epigallocatechin-3-gallate (EGCG). nih.gov This protection was associated with the attenuation of EGCG-induced downregulation of heme oxygenase-1 (HO-1) and heat shock protein 70 (HSP70) messenger RNA (mRNA) levels. nih.gov It also decreased the expression of genes involved in the endoplasmic reticulum (ER) stress response. nih.gov

A nutrigenomic study using a bilberry extract rich in anthocyanins, including this compound, on a mouse model of Alzheimer's disease (ApoE-/- mice) found significant changes in gene expression in the hippocampus. researchgate.net The study identified 1,698 differentially expressed genes, which are involved in critical biological processes such as neurogenesis, inflammation, and cellular metabolism, highlighting the compound's potential to influence complex neuroprotective pathways. researchgate.net

Organism/Cell ModelKey Genes/Pathways Modulated by this compoundObserved EffectReference
Red Walnut (leaves)Correlated with 26 transcripts, including MYB and WD40 transcription factors.Regulation of anthocyanin biosynthesis. nih.gov
Pea (pods)Upregulation of PAL, 4CL, CHS, F3H, FLS, UFGT.Accumulation of anthocyanins leading to purple pod color. mdpi.com
Tea Plant (leaves)Upregulation of CsANS1 and the MYB transcription factor CsAN1.Contributes to color variation through anthocyanin accumulation. frontiersin.org
Mouse HepatocytesAttenuation of downregulation of Heme oxygenase-1 and Heat shock protein 70 mRNA.Protection against EGCG-induced cytotoxicity and ER stress. nih.gov
ApoE-/- Mice (hippocampus)Modulation of 1,698 genes involved in neurogenesis, inflammation, and metabolism.Potential neuroprotective effects. researchgate.net

Biological Activities and Molecular Mechanisms of Delphinidin 3 Galactoside

Antioxidant Mechanisms of Action

The antioxidant prowess of Delphinidin (B77816) 3-galactoside is a cornerstone of its biological effects, acting through multiple pathways to counteract oxidative stress and its detrimental consequences.

Direct Free Radical Scavenging Capabilities

Delphinidin 3-galactoside exhibits robust free radical scavenging activity, a characteristic attributed to its molecular structure, which is rich in hydroxyl groups. smolecule.com These hydroxyl groups can donate hydrogen atoms or transfer electrons to neutralize reactive oxygen species (ROS), thereby stabilizing these damaging molecules. nih.gov This direct scavenging action helps to protect cells from oxidative damage. In vitro assays such as DPPH, ABTS, and FRAP are commonly used to evaluate this antioxidant capacity. smolecule.com Studies have shown that delphinidin derivatives possess significant free radical scavenging activity.

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Superoxide (B77818) Dismutase, Glutathione (B108866) Peroxidase, Heme Oxygenase-1)

Beyond its direct scavenging effects, this compound can also bolster the body's intrinsic antioxidant defenses by modulating the activity and expression of key antioxidant enzymes. Research indicates that delphinidin and its glycosides can increase the production and/or activity of enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPx), and heme oxygenase-1 (HO-1). nih.govresearchgate.netresearchgate.net

For instance, delphinidin has been shown to significantly induce HO-1 expression. unipa.it In computational studies, supplementation with delphinidin increased the production of antioxidant enzymes like catalase, HO-1, SOD, and GPx by 120%. nih.gov Another study demonstrated that blueberry anthocyanin extracts, which contain this compound, increased the levels of catalase, SOD, and GPx in human retinal pigment epithelial cells. researchgate.net This upregulation of endogenous antioxidant enzymes enhances the cellular capacity to neutralize harmful reactive oxygen species. researchgate.net

EnzymeEffect of Delphinidin/Delphinidin 3-galactosideResearch Finding
Superoxide Dismutase (SOD)Increased production/activityDelphinidin supplementation increased the production of SOD. nih.gov
Glutathione Peroxidase (GPx)Increased production/activityDelphinidin supplementation increased the production of GPx. nih.gov
Heme Oxygenase-1 (HO-1)Increased production/activityDelphinidin (50 and 100µM) significantly induced HO-1 (1.5-fold increase). unipa.it
Catalase (CAT)Increased production/activityDelphinidin supplementation increased the production of catalase. nih.gov

Attenuation of Oxidative Stress-Induced Cellular Damage

By virtue of its direct and indirect antioxidant activities, this compound can effectively attenuate cellular damage induced by oxidative stress. nih.gov It has been shown to protect neuronal cells from oxidative damage, suggesting a potential role in mitigating neurodegenerative processes. In human umbilical vein endothelial cells (HUVECs), delphinidin markedly restored cell viability loss induced by oxidized low-density lipoprotein (oxLDL) and suppressed the production of lipid peroxidation. nih.gov Furthermore, delphinidin 3-glucoside has demonstrated a protective effect in C. elegans under oxidative stress induced by H₂O₂, significantly increasing their mean lifespan. japsonline.com

Mitigation of Endoplasmic Reticulum (ER) Stress Responses

Emerging evidence suggests that this compound can also mitigate endoplasmic reticulum (ER) stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER. In a study involving mouse hepatocytes, this compound was found to decrease EGCG-induced ER stress responses, such as the expression of C/EBP-homologous protein (CHOP) mRNA and the splicing of X-box-binding protein-1 (XBP1) mRNA. nih.gov This protective effect is thought to be mediated, at least in part, through the upregulation of antioxidant enzymes and heat shock proteins. nih.govchemfaces.com Research on delphinidin has also shown its capacity to ameliorate ionic calcium leakage into the cytosol, a key event in ER stress, and negatively impact the expression of UPR-associated genes like ATF4, HSP90B1, and EDEM1. nih.gov However, another study noted that while delphinidin enhanced cell vacuolization, a process sometimes linked to ER stress, it did so without inducing ER stress itself in hepatocellular carcinoma cells. mdpi.com

Anti-inflammatory Signal Transduction Modulation

In addition to its antioxidant effects, this compound plays a significant role in modulating inflammatory signaling pathways, thereby exerting anti-inflammatory effects. smolecule.com

Suppression of Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Expression

Delphinidin has demonstrated the ability to suppress the expression of key pro-inflammatory enzymes, including Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS). d-nb.infokau.edu.sa These enzymes are crucial mediators of the inflammatory response; COX-2 is responsible for the production of prostaglandins, and iNOS generates nitric oxide, both of which are implicated in inflammation and the progression of carcinogenesis. nih.govtandfonline.com

The anti-inflammatory properties of anthocyanins are linked to the inhibition of these enzymatic pathways. kau.edu.sa Studies have shown that delphinidin can inhibit TNF-α-induced COX-2 expression in mouse epidermal cells. d-nb.info The mechanism often involves the modulation of transcription factors that control the expression of these inflammation-related genes. researchgate.net For instance, related flavonoids have been shown to block the protein and mRNA expression of both COX-2 and iNOS in activated macrophages. nih.gov This suppression is partly mediated through the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway, which is a primary regulator of COX-2 and iNOS gene expression. nih.govvetenskaphalsa.se By downregulating the expression of these enzymes, delphinidin and its derivatives can effectively reduce the inflammatory environment that supports tumor growth. frontiersin.org

Downregulation of Pro-inflammatory Cytokine and Chemokine Production

This compound and related anthocyanins play a significant role in mitigating inflammation by reducing the production of various pro-inflammatory cytokines and chemokines. These signaling molecules, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Monocyte Chemoattractant Protein-1 (MCP-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), and Intercellular Adhesion Molecule-1 (ICAM-1), are heavily involved in initiating and sustaining inflammatory responses that can contribute to chronic diseases, including cancer. umed.plmdpi.comsrce.hr

Research has demonstrated that anthocyanins can suppress the expression of these inflammatory mediators. vetenskaphalsa.semdpi.com For example, blueberry-derived malvidin-3-glucoside and malvidin-3-galactoside were found to inhibit the TNF-α-induced production of MCP-1, ICAM-1, and VCAM-1 in endothelial cells. researchgate.net This effect is largely attributed to the downregulation of the NF-κB transcription factor, which governs the expression of these cytokines and adhesion molecules. mdpi.comresearchgate.net By inhibiting the NF-κB pathway, anthocyanins can decrease the recruitment of immune cells and temper the inflammatory cascade. mdpi.comresearchgate.net Studies on diabetic models have also confirmed that anthocyanin treatment can mitigate the expression of inflammatory markers like IL-6 and IL-1β. mdpi.com

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. oup.com Dysregulation of these pathways is a hallmark of many cancers. Delphinidin has been shown to exert its biological effects by modulating several key MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 kinase pathways. oup.comnih.gov

Specifically, delphinidin can block the phosphorylation, and thus the activation, of kinases in the ERK and JNK signaling cascades. oup.comnih.govscispace.com It has been observed to inhibit the ERK pathway at early stages and the JNK pathway at later stages of cellular response, while not affecting the p38 kinase pathway. oup.comscispace.com This targeted inhibition disrupts signaling that would otherwise promote cancer cell proliferation and survival. nih.gov For example, in ovarian cancer cells, delphinidin was found to suppress proliferation and migration by blocking AKT and ERK1/2 MAPK signaling. d-nb.info The activation of the JNK pathway, in contrast, has been linked to delphinidin's ability to induce apoptosis in breast cancer cells. nih.govspandidos-publications.com These findings highlight that delphinidin's anticancer effects are mediated, at least in part, by its precise modulation of MAPK signaling cascades. nih.gov

Table 1: Modulation of MAPK Pathways by Delphinidin
PathwayEffectCell Line/ModelReference
ERK1/2Inhibition/Suppression of PhosphorylationMouse Epidermal (JB6), Ovarian Cancer (SKOV3), Breast Cancer (MDA-MB-453, BT-474) d-nb.infooup.comnih.govnih.gov
JNKInhibition of Phosphorylation (Anti-proliferative) or Activation (Pro-apoptotic)Mouse Epidermal (JB6), Breast Cancer (MDA-MB-453, BT-474) oup.comnih.govnih.gov
p38No significant inhibition observedMouse Epidermal (JB6) oup.comscispace.com
PI3K/AktInhibition/Suppression of PhosphorylationOvarian Cancer (SKOV3) d-nb.infonih.gov

Anticarcinogenic and Chemopreventive Effects

The potential of delphinidin and its glycosides as anticarcinogenic agents stems from their ability to intervene in multiple stages of cancer development, including the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. d-nb.info

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism for the anticancer activity of delphinidin is the induction of apoptosis and cell cycle arrest in malignant cells. d-nb.info Research across various cancer cell lines has consistently shown that delphinidin can halt cell proliferation by causing an arrest in the G2/M phase of the cell cycle. umed.plnih.gov This arrest prevents cancer cells from dividing and propagating. For instance, in HER-2-positive breast cancer cells, delphinidin was found to induce G2/M phase arrest by inhibiting the expression of key regulatory proteins like cyclin B1 and Cdk1. nih.gov Similarly, in human colon cancer cells, delphinidin treatment led to cell cycle arrest in the G2/M phase. umed.pl This interruption of the cell cycle is a critical step that often precedes the induction of apoptosis.

The induction of apoptosis by delphinidin is mediated through the activation of the caspase cascade, a family of protease enzymes essential for programmed cell death. Delphinidin treatment has been shown to trigger the activation of initiator caspases, such as caspase-8 and caspase-9, as well as executioner caspases, like caspase-3 and caspase-7. umed.plnih.govfrontiersin.org The activation of caspase-3 is a central event in the apoptotic pathway.

A downstream consequence of caspase-3 activation is the cleavage of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. umed.plfrontiersin.org PARP cleavage is a hallmark of apoptosis. Studies have confirmed that delphinidin induces PARP cleavage in various cancer cell lines, including human colon cancer and lung cancer cells, signifying the execution of the apoptotic program. umed.plfrontiersin.orgfrontiersin.org

The commitment of a cell to undergo apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). nih.govsemanticscholar.org The ratio of these proteins is a critical determinant of cell fate. uga.edu Delphinidin has been found to favorably modulate this ratio to promote apoptosis in cancer cells.

Research demonstrates that delphinidin treatment leads to an increased expression of the pro-apoptotic protein Bax, while simultaneously decreasing the expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL. umed.plnih.govmdpi.com This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane's integrity, leading to the release of cytochrome c and subsequent activation of the caspase cascade. nih.gov The downregulation of Bcl-2 and Bcl-xL, which normally act to prevent apoptosis, sensitizes the cancer cells to death signals, thereby enhancing the chemopreventive and therapeutic effects of delphinidin. nih.govmdpi.com

Upregulation of Tumor Suppressor Proteins (p53, p21)

The tumor suppressor proteins p53 and p21 are critical regulators of the cell cycle and apoptosis. The aglycone, delphinidin, has been shown to boost the expression of both p53 and its downstream target, p21, in human colon cancer (HCT-116) cells. nih.govmdpi.com In HER-2-positive breast cancer cell lines, delphinidin treatment also increased the protein expression level of p21. nih.gov

While direct evidence for this compound is limited, one report suggests it may promote p53-mediated apoptosis in prostate cancer cells by increasing p53 acetylation. Furthermore, a study on bilberry extract, which contains this compound among other anthocyanins, noted an increase in the cell cycle regulator p21. dergipark.org.tr

Table 1: Research Findings on the Upregulation of p53 and p21

Compound Cell Line Key Findings Source(s)
Delphinidin HCT-116 Boosted the tumor suppressor protein p53 and its downstream target p21. nih.govmdpi.com
Delphinidin HER-2 positive breast cancer cells Increased the protein expression level of p21WAF1/Cip1. nih.gov
Cell Cycle Progression Inhibition at G2/M Phase

The arrest of the cell cycle is a key mechanism for controlling cell proliferation. Delphinidin, the aglycone of this compound, has been demonstrated to induce cell cycle arrest at the G2/M phase in various cancer cell lines, including human colon cancer (HCT-116) and HER-2-positive breast cancer cells. nih.govmdpi.comnih.govd-nb.info This arrest is often associated with the reduced expression of proteins that drive the cell cycle, such as cyclin B1 and cell division cycle 2 kinase (cdc2). nih.govmdpi.com

Similarly, other delphinidin glycosides have shown this effect. Blackcurrant extracts rich in delphinidin-3-O-rutinoside and delphinidin-3-O-glucoside were found to induce G2/M phase cell cycle arrest in Jurkat human leukemia cells. researchgate.net While specific studies focusing solely on this compound's effect on cell cycle progression are not prevalent, the consistent activity of its parent compound and other glycoside forms suggests a potential area for further investigation.

Table 2: Research Findings on Cell Cycle Inhibition

Compound Cell Line Key Findings Source(s)
Delphinidin HCT-116 Caused cell cycle arrest by inhibiting the G2/M phase. nih.govmdpi.commdpi.com
Delphinidin HER-2 positive breast cancer cells Induced G2/M phase cell cycle arrest. nih.gov

Inhibition of Cancer Cell Proliferation, Invasion, and Metastasis

The ability of a compound to inhibit the proliferation, invasion, and metastasis of cancer cells is a key indicator of its potential as an anticancer agent. The delphinidin aglycone has been shown to inhibit the proliferation and migration of various cancer cells, including triple-negative breast cancer and osteosarcoma. foodandnutritionresearch.netresearchgate.net It has also been found to exert anti-metastatic effects in human colorectal cancer cells. mdpi.com

However, direct studies on this compound have yielded contrasting results. A significant study tested the cell proliferation inhibitory activity of both anthocyanidins (aglycones) and their corresponding anthocyanins (glycosides). nih.gov The results showed that while delphinidin (the aglycone) inhibited the growth of breast cancer cells (MCF-7) by 66% at a concentration of 200 µg/mL, this compound did not inhibit the proliferation of any of the five human cancer cell lines tested (AGS stomach, HCT-116 colon, MCF-7 breast, NCI-H460 lung, and SF-268 CNS) at the same concentration. nih.gov This suggests that the galactose moiety may hinder the antiproliferative activity observed with the parent compound under these experimental conditions.

Table 3: Research Findings on Inhibition of Cancer Cell Proliferation

Compound Cell Line(s) Proliferation Inhibition Source(s)
This compound AGS, HCT-116, MCF-7, NCI-H460, SF-268 No inhibition observed at 200 µg/mL. nih.gov
Delphinidin (Aglycone) MCF-7 (Breast) 66% inhibition at 200 µg/mL. nih.gov
Delphinidin (Aglycone) Triple-Negative Breast Cancer Cells (MDA-MB-231, BT-549) Inhibited proliferation in a dose-dependent manner. foodandnutritionresearch.net

Modulation of Oncogenic Signaling Pathways

Oncogenic signaling pathways are often dysregulated in cancer, leading to uncontrolled cell growth and survival.

PI3K/Akt/mTOR Pathway Regulation

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism that is frequently overactive in many cancers. nih.govmdpi.com The aglycone, delphinidin, has been shown to exert inhibitory effects on this pathway. In ovarian cancer cells, delphinidin demonstrated anti-proliferative properties by inactivating the PI3K/Akt signaling pathway. nih.gov It has also been found to suppress the phosphorylation of PI3K, Akt, and mTOR in non-small-cell lung cancer cells. mdpi.com Furthermore, studies on delphinidin-3-glucoside, a closely related glycoside, showed it could reduce Akt expression in breast cancer cells. mdpi.com Currently, there is a lack of specific research detailing the direct effects of this compound on the PI3K/Akt/mTOR signaling cascade.

Table 4: Research Findings on PI3K/Akt/mTOR Pathway Regulation

Compound Cell Line Key Findings Source(s)
Delphinidin Ovarian cancer cells Suppressed phosphorylation of PI3K/Akt, leading to antiproliferative activities. nih.gov
Delphinidin Non-small-cell lung cancer cells Reduced PI3K, AKT, and mTOR phosphorylation. mdpi.com
Delphinidin HER-2 positive breast cancer cells Suppressed the AKT/mTOR signaling pathway. nih.gov
Wnt/β-catenin Signaling Pathway Suppression

Aberrant activation of the Wnt/β-catenin signaling pathway is a contributor to the progression of certain cancers, including prostate cancer. nih.govnih.gov Research has demonstrated that delphinidin can suppress this pathway. In human prostate cancer (PC3) cells, delphinidin treatment inhibited the nuclear translocation of β-catenin and the expression of its target genes. nih.govresearchgate.net This was achieved in part by enhancing the expression of proteins in the β-catenin destruction complex. nih.govnih.gov Delphinidin has also been shown to suppress the Wnt/β-catenin pathway in breast cancer cells. mdpi.com There is currently no specific research available on the direct interaction between this compound and the Wnt/β-catenin signaling pathway.

Table 5: Research Findings on Wnt/β-catenin Pathway Suppression

Compound Cell Line Key Findings Source(s)
Delphinidin PC3 (Prostate) Suppressed growth by blocking the Wnt/β-catenin signaling pathway. nih.govnih.gov
Delphinidin PC3 (Prostate) Inhibited nuclear translocation of β-catenin and expression of its target genes. nih.govresearchgate.net
STAT-3 Phosphorylation Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when persistently activated through phosphorylation, can promote tumor cell proliferation and survival. Inhibition of STAT3 phosphorylation is therefore a target for cancer therapy. Studies have found that delphinidin treatment can inhibit the phosphorylation of STAT-3 in HCT-116 colon cancer cells. nih.gov More recently, delphinidin was shown to impede the progression of triple-negative breast cancer by inhibiting the phosphorylation of the JAK2/STAT3 signaling pathway. foodandnutritionresearch.net While a bilberry extract containing various anthocyanins, including delphinidin-3-glucoside, was found to alter the phosphorylation status of STAT3, specific data on the effect of this compound is not available. core.ac.uk

Table 6: Research Findings on STAT-3 Phosphorylation Inhibition

Compound Cell Line Key Findings Source(s)
Delphinidin HCT-116 (Colon) Inhibited the phosphorylation of STAT-3. nih.gov
Delphinidin Triple-Negative Breast Cancer Cells Significantly reduced the p-JAK2/JAK2 and p-STAT3/STAT3 ratios. foodandnutritionresearch.net
Hepatocyte Growth Factor (HGF)/Met and TrkB Pathway Modulation

Delphinidin, the aglycone of this compound, has demonstrated the ability to modulate the Hepatocyte Growth Factor (HGF)/Met signaling pathway, which is often deregulated in cancer and is associated with poor prognosis in conditions like breast cancer. nih.gov In the immortalized MCF-10A breast cell line, delphinidin treatment inhibited HGF-mediated tyrosyl-phosphorylation and the expression of the Met receptor. nih.gov This inhibition extended to downstream signaling molecules such as Focal Adhesion Kinase (FAK) and Src, as well as adaptor proteins like paxillin, Gab-1, and GRB-2. nih.gov Furthermore, delphinidin was found to suppress HGF-activated pathways including Ras-ERK MAPKs and PI3K/AKT/mTOR/p70S6K. nih.gov It also repressed HGF-activated NF-κB transcription by decreasing the phosphorylation of IKKα/β and IκBα, which in turn reduces the activation and nuclear translocation of NF-κB/p65. nih.gov

The modulation of the HGF/Met pathway by delphinidin points to its potential in preventing HGF-mediated cellular responses implicated in cancer. nih.gov High levels of HGF and its receptor, Met, are linked to invasive human breast cancer, making them significant therapeutic targets. mdpi.com The activation of the HGF/Met axis is known to be involved in various cellular processes such as angiogenesis, motility, growth, and invasion. nih.gov Studies have shown that stimulation of the SCLC cell line H69 with HGF leads to increased cell motility and changes in cell morphology, including the formation of filopodia and membrane ruffling. nih.gov

In addition to the HGF/Met pathway, delphinidin has been shown to affect the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) pathway. BDNF, through its receptor TrkB, is crucial for nervous system development but can also promote tumor cell growth and metastasis. mdpi.com Delphinidin has been found to inhibit the metastasis of SKOV3 ovarian cancer cells by blocking BDNF-mediated invasion and migration. mdpi.comresearchgate.net This effect is achieved by reducing the production of downstream factors like MMP-2/-9 and decreasing Akt activation and NF-κB nuclear translocation in BDNF-treated ovarian cancer cells. mdpi.comresearchgate.net

Table 1: Effects of Delphinidin on HGF/Met and TrkB Pathway Components

Pathway ComponentEffect of DelphinidinCell LineReference
Met Receptor PhosphorylationInhibitionMCF-10A nih.gov
Met Receptor ExpressionDownregulationMCF-10A nih.gov
FAK PhosphorylationInhibitionMCF-10A nih.gov
Src PhosphorylationInhibitionMCF-10A nih.gov
Ras-ERK MAPK PathwayInhibitionMCF-10A nih.gov
PI3K/AKT/mTOR/p70S6K PathwayInhibitionMCF-10A nih.gov
NF-κB ActivationRepressionMCF-10A nih.gov
BDNF-induced InvasionInhibitionSKOV3 mdpi.comresearchgate.net
BDNF-induced MigrationInhibitionSKOV3 mdpi.comresearchgate.net
Akt Activation (BDNF-induced)ReductionSKOV3 mdpi.comresearchgate.net
NF-κB Nuclear Translocation (BDNF-induced)ReductionSKOV3 mdpi.comresearchgate.net
Inhibition of Epidermal Growth Factor Receptor (EGFR) and other Receptor Tyrosine Kinases

Delphinidin and its glycosides have been investigated for their inhibitory effects on Epidermal Growth Factor Receptor (EGFR) and other receptor tyrosine kinases (RTKs). Delphinidin has been shown to be a potent inhibitor of EGFR tyrosine kinase activity. nih.gov In A431 human vulva carcinoma cells, which overexpress EGFR, delphinidin demonstrated a preferential growth-inhibitory effect. nih.gov However, its glycoside, cyanidin-3-beta-D-galactoside, did not show significant effects on tumor cell growth. nih.gov

Research indicates that delphinidin acts as a broad-spectrum inhibitor of RTKs. nih.gov In cell-free assays, delphinidin strongly inhibited the protein tyrosine kinase activity of EGFR, ErbB2, VEGFR-2, VEGFR-3, and IGF1R at low micromolar concentrations. nih.gov In cellular contexts, it potently suppressed ligand-induced phosphorylation of these receptors, with a notable preference for ErbB3 and VEGFR-3. nih.gov Specifically, delphinidin-3-O-glucoside chloride has been reported to inhibit EGFR with an IC50 of 2.37 µM. medchemexpress.com

When compared to other flavonoids, delphinidin's inhibitory activity on EGFR phosphorylation in human colon (HT29) and vulva (A431) carcinoma cells was less pronounced than that of quercetin (B1663063). researchgate.net Conversely, delphinidin was more effective than quercetin in decreasing ErbB2 receptor phosphorylation in the same cell lines, highlighting a degree of specificity in its action against different RTKs. researchgate.net The inhibition of EGFR by delphinidin also affects downstream signaling, as evidenced by the suppression of the MAP kinase pathway-dependent phosphorylation of the transcription factor Elk-1. nih.gov This suggests that the anti-proliferative properties of delphinidin may be, in part, attributable to its inhibition of EGFR and the subsequent signaling cascades. nih.gov

Table 2: Inhibitory Activity of Delphinidin on Receptor Tyrosine Kinases

Receptor Tyrosine KinaseEffect of DelphinidinCell Line/SystemKey FindingReference
EGFRInhibition of kinase activityA431 (isolated)Potent inhibition nih.gov
EGFRInhibition of phosphorylationHT29, A431Less effective than quercetin researchgate.net
ErbB2Inhibition of phosphorylationHT29, A431More effective than quercetin researchgate.net
VEGFR-2Inhibition of kinase activityCell-free assayStrong inhibition nih.gov
VEGFR-3Inhibition of kinase activityCell-free assayStrong inhibition nih.gov
IGF1RInhibition of kinase activityCell-free assayStrong inhibition nih.gov

Anti-angiogenic Activity via Vascular Endothelial Growth Factor (VEGF) Downregulation

Delphinidin exhibits anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor (VEGF) pathway. spandidos-publications.comcanada.ca Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with VEGF being a key positive regulator. mdpi.comnih.gov

In A549 human lung cancer cells, delphinidin was found to inhibit both cobalt chloride (CoCl₂)- and epidermal growth factor (EGF)-induced VEGF mRNA expression and protein production. spandidos-publications.com This inhibition is linked to the suppression of Hypoxia-Inducible Factor-1α (HIF-1α), a major transcription factor for VEGF. spandidos-publications.com Delphinidin achieves this by blocking the ERK and PI3K/Akt/mTOR/p70S6K signaling pathways, which in turn prevents the binding of HIF-1 to the hypoxia-response element (HRE) promoter of the VEGF gene. mdpi.comspandidos-publications.com

Furthermore, delphinidin directly targets the VEGF receptor-2 (VEGFR-2). It has been identified as a potent inhibitor of VEGF-induced tyrosine phosphorylation of VEGFR-2. canada.ca This action disrupts downstream signaling cascades, including the ERK-1/2 pathway, leading to the inhibition of endothelial cell chemotactic motility and their differentiation into capillary-like structures. canada.ca In vivo studies using a mouse Matrigel plug assay confirmed that delphinidin can suppress basic fibroblast growth factor (bFGF)-induced vessel formation. canada.ca

Studies on human umbilical vein endothelial cells (HUVECs) have also demonstrated that delphinidin can inhibit vessel formation and VEGF-induced migration. mdpi.com The collective evidence suggests that delphinidin's anti-angiogenic effects are mediated through a dual mechanism: the downregulation of VEGF expression via HIF-1α suppression and the direct inhibition of VEGFR-2 signaling. mdpi.comspandidos-publications.comcanada.ca

Table 3: Delphinidin's Impact on the VEGF Pathway and Angiogenesis

Target/ProcessEffect of DelphinidinCell Line/ModelInducerReference
VEGF mRNA ExpressionInhibitionA549CoCl₂, EGF spandidos-publications.com
VEGF Protein ProductionInhibitionA549CoCl₂, EGF spandidos-publications.com
HIF-1α ExpressionDecreaseA549CoCl₂, EGF spandidos-publications.com
HRE Promoter ActivitySuppressionA549CoCl₂, EGF spandidos-publications.com
VEGFR-2 PhosphorylationInhibitionHUVECVEGF canada.ca
Endothelial Cell MigrationInhibitionHUVECVEGF mdpi.com
Tube FormationInhibitionHUVEC- mdpi.com
New Blood Vessel FormationInhibitionMouse Matrigel PlugbFGF canada.ca

Modulation of Immune Checkpoint Proteins (e.g., PD-1, PD-L1)

Recent research suggests that anthocyanins, including delphinidin and its glycosides, may have the potential to modulate immune checkpoint proteins like Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1). encyclopedia.pubresearchgate.net The PD-1/PD-L1 axis is a critical pathway that cancer cells can exploit to evade the host immune system. nih.gov PD-1 is expressed on activated T cells, and its binding to PD-L1 on tumor cells leads to the suppression of the T-cell response. nih.gov

In silico studies have indicated that delphinidin 3-O-galactoside has the potential to bind to and inhibit immune checkpoint proteins, including PD-1 and PD-L1. researchgate.net This suggests a possible mechanism by which this compound could enhance anti-tumor immunity. It's noteworthy that many immune checkpoint proteins, including PD-1 and PD-L1, are glycoproteins, meaning their function can be influenced by glycosylation. mdpi.com

While direct experimental evidence for the modulation of PD-1/PD-L1 by this compound in cellular or in vivo models is still emerging, the preliminary findings from computational studies are promising. encyclopedia.pubresearchgate.netcore.ac.uk The ability to modulate these immune checkpoints could represent a significant aspect of the anti-cancer properties of this compound, potentially working in synergy with other anti-cancer mechanisms. nih.gov

Cardioprotective and Anti-Atherosclerotic Actions

This compound and its aglycone are recognized for their potential cardioprotective and anti-atherosclerotic effects. mdpi.comfrontiersin.org Atherosclerosis, a primary driver of cardiovascular diseases, is a complex process involving vascular inflammation, endothelial dysfunction, and the formation of atherosclerotic plaques. rsc.org

A key mechanism contributing to the cardioprotective effects of delphinidin derivatives is the inhibition of platelet activation and aggregation, which are crucial events in thrombosis and the progression of atherosclerosis. nih.govmdpi.com

Studies have shown that delphinidin-3-O-glucoside can directly inhibit platelet activation induced by various agonists. nih.gov This inhibitory action is believed to be the basis for its ability to reduce platelet aggregation and thrombus formation. nih.gov In vivo experiments in mice have demonstrated that delphinidin-3-O-glucoside can inhibit the growth of thrombi and reduce the surface expression of P-selectin on platelets, a marker of platelet activation. mdpi.com

The proposed mechanism for this anti-platelet effect involves the modulation of intracellular signaling pathways. It has been reported that delphinidin-3-O-glucoside inhibits the phosphorylation of adenosine (B11128) monophosphate-activated protein kinase (AMPK) in platelets. mdpi.com By downregulating platelet activation, delphinidin and its glycosides may help to mitigate platelet-mediated inflammation and the initiation of atherosclerosis. nih.gov The regular consumption of foods rich in flavonoids like delphinidin has been associated with a reduced risk of coronary heart disease, partly through the inhibition of LDL oxidation and platelet aggregation. mdpi.com

Table 5: Anti-platelet Effects of Delphinidin Glycosides

Biological ProcessEffect of Delphinidin GlycosideAgonist(s)ModelKey FindingReference
Platelet ActivationInhibitionVarious agonistsHuman and mouse plateletsDirect inhibition of activation nih.gov
Platelet AggregationInhibitionTRAP, ADP, CollagenHuman and mouse PRPBroad inhibitory effect nih.gov
Thrombus FormationInhibition-Mouse modelReduced thrombus growth mdpi.com
P-selectin ExposureInhibition-Mouse modelDecreased platelet activation marker mdpi.com
AMPK PhosphorylationInhibitionCollagenPlateletsModulation of intracellular signaling mdpi.com

Attenuation of Thrombus Growth

This compound, and its closely related glucoside form, have demonstrated significant potential in attenuating thrombus growth through the inhibition of platelet activation and aggregation. Research on delphinidin-3-glucoside, a predominant anthocyanin, has shown it directly inhibits human and murine platelet aggregation. nih.gov In vivo studies using models of thrombosis have observed that delphinidin-3-glucoside decreases platelet deposition, destabilizes existing thrombi, and prolongs the time to vessel occlusion. nih.govplos.org This anti-thrombotic effect is observed under both arterial and venous shear stresses. plos.org

The mechanism behind this activity involves the downregulation of key platelet activation markers. Delphinidin-3-glucoside has been found to significantly inhibit the expression of P-selectin, an indicator of α-granule release from platelets. nih.gov It also reduces the expression of active integrin αIIbβ3 and subsequently attenuates the binding of fibrinogen to platelets, a critical step in the formation of a thrombus. plos.org Notably, this action does not interfere with the direct interaction between fibrinogen and the integrin. plos.org Some studies suggest that these antiplatelet effects are more potent with diglucoside forms of delphinidin compared to monoglucosides. rjpbcs.com

Table 1: Research Findings on the Attenuation of Thrombus Growth by Delphinidin Glycosides

Finding Model System Key Outcome Reference
Inhibition of platelet aggregation Human and murine platelet-rich plasma and purified platelets Significantly inhibited aggregation induced by various agonists. nih.govplos.org
Reduction of thrombus growth In vivo (FeCl₃-induced mesenteric arteriole injury in mice) Decreased platelet deposition and prolonged vessel occlusion time. nih.govplos.org
Inhibition of P-selectin expression Human and murine platelets Significantly inhibited P-selectin expression after agonist stimulation. nih.gov
Downregulation of active integrin αIIbβ3 Platelets Attenuated fibrinogen binding to platelets. plos.org
Inhibition of thrombus growth under flow Human and murine blood in perfusion chambers Markedly reduced thrombus growth at low and high shear rates. plos.orgmdpi.com

Reduction of Oxidative Stress in Vascular Endothelium

This compound and its glucoside counterpart play a crucial role in protecting the vascular endothelium from oxidative stress, a key factor in the development of endothelial dysfunction and atherosclerosis. plos.orgontosight.ai Studies have shown that delphinidin-3-glucoside can effectively counteract the harmful effects of oxidized low-density lipoprotein (oxLDL), a major contributor to vascular injury. plos.orgnih.govnih.gov

Pretreatment with delphinidin-3-glucoside has been demonstrated to significantly suppress oxLDL-induced apoptosis and inhibition of cell proliferation in primary human umbilical vein endothelial cells (HUVECs). plos.orgnih.gov The protective mechanism involves a marked reduction in the generation of intracellular reactive oxygen species (ROS) and superoxide anions. plos.orgresearchgate.net By mitigating this oxidative burst, delphinidin-3-glucoside helps to preserve mitochondrial function, repressing the loss of mitochondrial membrane potential and preventing the opening of the mitochondrial permeability transition pore. plos.orgnih.govresearchgate.net This antioxidant activity is fundamental to its ability to prevent endothelial oxidative injury and maintain vascular health. plos.orgresearchgate.net

Table 2: Research Findings on the Reduction of Oxidative Stress by Delphinidin-3-glucoside

Finding Model System Key Outcome Reference
Suppression of oxLDL-induced apoptosis Human Umbilical Vein Endothelial Cells (HUVECs) Significantly suppressed cell death and proliferation inhibition. plos.orgnih.gov
Attenuation of mitochondrial dysfunction HUVECs and Porcine Aortic Endothelial Cells Decreased ROS and superoxide generation; preserved mitochondrial membrane potential. plos.orgnih.gov
Neutralization of harmful oxLDL effects Cultured Vascular Endothelial Cells Prevented increases in intracellular superoxide and impairment of redox status. nih.gov
Scavenging of free radicals In vitro Possesses potent activity to scavenge free radicals. plos.org

Alleviation of Inflammation in Atherosclerosis Progression

This compound contributes to the prevention of atherosclerosis by mitigating the chronic inflammatory processes that drive the disease. ontosight.aimdpi.com Research indicates that the anti-inflammatory effects of delphinidin-3-galactoside are comparable to those of the more extensively studied delphinidin-3-glucoside. esmed.org

In animal models of atherosclerosis, treatment with delphinidin-3-O-glucoside has been shown to significantly alleviate the inflammatory response. nih.govtandfonline.com Specifically, it down-regulates the mRNA expression of key pro-inflammatory molecules in the aorta, including Interleukin-6 (IL-6), Vascular Cell Adhesion Molecule-1 (VCAM-1), and the transcription factor Nuclear Factor-kappa B (NF-κB). nih.govtandfonline.com VCAM-1 is crucial for the recruitment of immune cells to the vessel wall, a critical step in the formation of atherosclerotic plaques. nih.gov By inhibiting these inflammatory pathways, delphinidin glycosides can help to suppress the progression of atherosclerosis. nih.govtandfonline.com Studies on HUVECs have also shown that these compounds can reduce glycated LDL-induced increases in inflammatory mediators like intracellular cell adhesion molecule-1 (ICAM-1) and monocyte chemotactic protein-1 (MCP-1). esmed.org

Table 3: Research Findings on the Alleviation of Inflammation by Delphinidin Glycosides

Finding Model System Key Outcome Reference
Downregulation of inflammatory markers Rabbit model of atherosclerosis Reduced mRNA levels of IL-6, VCAM-1, and NF-κB in the aorta. nih.govtandfonline.com
Reduction of inflammatory mediators Human Umbilical Vein Endothelial Cells (HUVECs) Attenuated increases in PAI-1, uPA, uPAR, ICAM-1, MCP-1, and TNF-α. esmed.org
Inhibition of monocyte adhesion HUVECs Significantly reduced glycated LDL-induced monocyte adhesion to endothelial cells. esmed.org

Modulation of Lipid Profiles and Endothelial Function

This compound and its related compounds have been shown to exert beneficial effects on lipid metabolism and endothelial function, which are central to cardiovascular health. nih.govsmolecule.com Studies using animal models have demonstrated that delphinidin-3-O-glucoside can significantly improve lipid profiles. nih.govtandfonline.com

In rabbits fed a high-fat diet, administration of delphinidin-3-O-glucoside led to a marked decrease in serum levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C). nih.govtandfonline.com Furthermore, it also reduced the accumulation of lipids within the liver and the aorta. nih.govtandfonline.com Beyond lipid modulation, delphinidin glycosides enhance endothelial function by protecting vascular cells from injury. nih.gov As discussed previously, they shield endothelial cells from the detrimental effects of oxLDL, a primary initiator of endothelial dysfunction. plos.orgnih.gov This protection helps maintain the integrity and proper function of the vascular endothelium, a key aspect in preventing the onset of atherosclerosis. plos.orgahajournals.org

Table 4: Research Findings on the Modulation of Lipid Profiles and Endothelial Function

Finding Model System Key Outcome Reference
Reduction of serum lipids Rabbit model of atherosclerosis Decreased serum levels of TG, TC, and LDL-C. nih.govtandfonline.com
Reduction of tissue lipid accumulation Rabbit model of atherosclerosis Reduced lipid levels in the liver and aorta. nih.govtandfonline.com
Endothelial protection Human Umbilical Vein Endothelial Cells (HUVECs) Protected against oxLDL-induced injury and apoptosis. nih.govnih.gov
Suppression of lipid accumulation HepG2 cells Suppressed palmitic acid-induced lipid accumulation. nih.gov

Activation of AMP-activated Protein Kinase (AMPK) Pathway

The activation of the AMP-activated protein kinase (AMPK) pathway is a key mechanism through which this compound and its derivatives exert their metabolic and cellular protective effects. researchgate.netd-nb.info AMPK acts as a master regulator of cellular energy homeostasis. nih.gov

Research has shown that delphinidin and its glucosides can activate the AMPK signaling pathway in various cell types, including adipocytes and endothelial cells. nih.govresearchgate.netd-nb.info In the context of lipid metabolism, delphinidin-3-O-β-glucoside has been found to increase the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC), in adipocytes. mdpi.com This activation leads to the downregulation of key genes involved in adipogenesis and lipogenesis, thereby inhibiting fat accumulation. researchgate.netmdpi.com

Furthermore, the AMPK pathway is linked to the induction of autophagy, a cellular process for clearing damaged components. Delphinidin-3-glucoside has been shown to protect HUVECs from oxLDL-induced injury by inducing autophagy via the AMPK/SIRT1 signaling pathway. nih.govresearchgate.net Activation of AMPK leads to the upregulation of sirtuin 1 (SIRT1), which in turn triggers the autophagic process, highlighting a critical protective mechanism in the vascular endothelium. nih.gov

Table 5: Research Findings on the Activation of the AMPK Pathway

Finding Model System Key Outcome Reference
Increased AMPK phosphorylation 3T3-L1 adipocytes and primary white adipocytes Increased phosphorylation of AMPK and ACC, inhibiting lipid accumulation. mdpi.com
Induction of autophagy Human Umbilical Vein Endothelial Cells (HUVECs) Induced autophagy via the AMPK/SIRT1 signaling pathway, protecting against oxLDL injury. nih.gov
Inhibition of platelet activation Human and murine platelets Reduced phosphorylation of AMPK, which may contribute to inhibitory effects on platelet activation. nih.govplos.org
Suppression of adipogenesis 3T3-L1 adipocytes Suppressed key adipogenic and lipogenic genes via the AMPK pathway. researchgate.net

Neuroprotective Potential and Mechanisms

Mitigation of Neuroinflammation and Microglial Activation

This compound is among the anthocyanins recognized for their neuroprotective properties, particularly their ability to mitigate neuroinflammation and the associated activation of microglia. ontosight.ainih.gov Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. nih.gov

Studies have demonstrated that delphinidin can cross the blood-brain barrier and exert anti-inflammatory effects within the central nervous system. smolecule.comnih.gov In mouse models of Alzheimer's disease, delphinidin treatment has been shown to significantly decrease the activation of microglia, the brain's resident immune cells. nih.gov This reduction in microglial activation is associated with a decrease in neuroinflammation. nih.gov Bilberry anthocyanins, which are rich in delphinidin-3-galactoside, have been found to alleviate neuroinflammation by decreasing the expression of inflammatory mediators such as TNF-α and IL-1β. nih.gov The mechanism for this neuroprotective effect is linked to the activation of the AMPK/SIRT1 pathway, which helps to prevent microglial senescence, a state where microglia become dysfunctional and promote inflammation. nih.gov Pre-clinical research suggests that delphinidin-3-galactoside's ability to reduce neuronal cell death caused by oxidative stress indicates its potential in addressing neurodegenerative conditions.

Table 6: Research Findings on the Mitigation of Neuroinflammation and Microglial Activation

Finding Model System Key Outcome Reference
Suppression of microglial activation APP/PS1 mouse model of Alzheimer's disease Significantly decreased reactive microglia in the cortex and hippocampus. nih.gov
Reduction of neuroinflammation APP/PS1 mouse model of Alzheimer's disease Decreased expression of inflammatory mediators like TNF-α and IL-1β. nih.govnih.gov
Prevention of microglial senescence In vitro (BV2 microglia cells) and in vivo (aged mice) Attenuated Aβ₄₂-induced microglial senescence via the AMPK/SIRT1 pathway. nih.gov
Reduction of neuronal cell death In vitro Pre-treatment significantly reduced neuronal cell death caused by oxidative stress.

Reduction of Oxidative Damage in Neural Cells

This compound, an anthocyanin found in various pigmented fruits, demonstrates significant neuroprotective properties, primarily through its capacity to counteract oxidative stress. smolecule.com Oxidative stress, a key factor in neuronal damage, arises from an imbalance between the production of reactive oxygen species (ROS) and the brain's ability to neutralize them. researchgate.netscholaris.ca The chemical structure of this compound, rich in hydroxyl groups, allows it to effectively scavenge free radicals. This antioxidant activity helps protect neural cells from damage induced by various stressors. smolecule.com

Research indicates that delphinidin derivatives can significantly reduce neuronal cell death caused by oxidative stress. These compounds act as powerful antioxidants capable of scavenging ROS and suppressing the downstream effects of oxidative stress, such as lipid peroxidation. researchgate.net In cellular models, pretreatment with delphinidin compounds has been shown to protect neuronal cells from oxidative damage, suggesting a potential role in mitigating the progression of neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier further supports its potential for exerting these neuroprotective effects directly within the central nervous system. smolecule.com

Observed Effect Mechanism Cellular Context
Protection against oxidative stressorsScavenging of Reactive Oxygen Species (ROS) due to multiple hydroxyl groups. Neuronal Cells
Reduction of lipid peroxidationNeutralization of free radicals, preventing damage to cellular lipids. researchgate.netBrain Cells researchgate.net
Attenuation of EGCG-induced cytotoxicityUpregulation of antioxidant enzymes and heat shock proteins. nih.govMouse Hepatocytes (as a model for cellular protection) nih.gov

Promotion of Neuronal Survival and Neurogenesis

Beyond merely protecting against damage, evidence suggests that anthocyanins like this compound actively promote neuronal survival and may contribute to neurogenesis, the formation of new neurons. preprints.orgnih.gov This is critical for counteracting the neuronal loss that characterizes neurodegenerative conditions. nih.gov Studies on various anthocyanins have shown they can enhance neuronal communication and buffer against excessive calcium, which is detrimental to neuronal health. miloa.eu

The mechanisms underlying these effects are linked to the upregulation of key signaling molecules. Anthocyanins have been found to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and cAMP response element-binding protein (CREB), both of which are crucial for neuronal survival, the formation and strengthening of synapses (synaptic plasticity), and memory. preprints.orgnih.gov Furthermore, some studies suggest that berry fruit polyphenols can increase neurogenesis, potentially contributing to improved cognitive function. miloa.eu While much of this research has been conducted on anthocyanin-rich extracts, the presence of this compound in these extracts points to its likely contribution to these pro-survival and neurogenic activities. nih.govnih.govaging-us.com

Activity Key Molecular Mediators Potential Outcome
Promotion of Neuronal SurvivalUpregulation of Brain-Derived Neurotrophic Factor (BDNF) and Bcl-2. preprints.orgnih.govIncreased resilience of neurons to insults and stress. nih.gov
Enhancement of NeurogenesisUpregulation of CREB. preprints.orgnih.govFormation of new neurons, counteracting neuronal loss. preprints.orgnih.gov
Improved Cognitive FunctionIncreased signaling involved in learning and memory. miloa.euReversal of age-related cognitive decrements. miloa.eu

Impact on Synaptic Transmission and Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular foundation of learning and memory. hkust.edu.hk Emerging research indicates that anthocyanins, including this compound, can positively influence these fundamental processes. preprints.orgnih.gov Studies on anthocyanin-rich extracts have demonstrated an ability to improve neural communication and increase the expression of proteins involved in synaptic transmission. preprints.orgnih.govmiloa.eu

This modulation of synaptic function is thought to be a key mechanism behind the cognitive benefits observed in animal models. preprints.orgmiloa.eu For instance, research has linked blueberry supplementation with improved spatial working memory and associated changes in signaling molecules within the hippocampus, a brain region critical for memory. miloa.eu The direct effects of these polyphenols on cell signaling pathways enhance neuronal communication, which is essential for robust synaptic plasticity. miloa.eu Although research specifically isolating the effects of this compound is ongoing, its role as a major component in neuroprotective extracts suggests it is an important contributor to these benefits. nih.govnih.gov

Modulation of Apoptotic Pathways in Neurodegeneration

Apoptosis, or programmed cell death, is a critical process that becomes dysregulated in neurodegenerative diseases, leading to significant neuronal loss. preprints.orgnih.gov Anthocyanins, including this compound, appear to exert neuroprotective effects by directly intervening in these apoptotic pathways. preprints.orgpreprints.org In the context of neurodegeneration, factors like Aβ aggregates can trigger oxidative stress and mitochondrial dysfunction, which in turn activate caspase cascades—the executive enzymes of apoptosis. preprints.orgnih.gov

This compound and related compounds counter this process through several mechanisms. Their potent antioxidant properties reduce the initial oxidative stress that triggers apoptosis. preprints.orgnih.gov Furthermore, they can directly target and inhibit key components of the apoptotic machinery. Research shows that anthocyanins can inhibit the activation of caspase-3, a primary executioner caspase. preprints.orgnih.gov They also regulate the balance of the Bcl-2 family of proteins, promoting the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while hindering pro-apoptotic factors, thereby promoting neuronal survival. preprints.orgnih.govnih.gov

Apoptotic Component Effect of Anthocyanin Intervention Mechanism
Caspase-3Inhibition of activation. preprints.orgnih.govDirect targeting of apoptotic signaling cascades. nih.gov
Bcl-2 Family ProteinsUpregulation of anti-apoptotic proteins (e.g., Bcl-2). preprints.orgnih.govnih.govRegulation of the intrinsic apoptotic pathway. nih.gov
Oxidative StressReduction of ROS. preprints.orgnih.govScavenging of free radicals that trigger apoptosis. nih.gov
Mitochondrial IntegrityStabilization of mitochondrial membrane potential. preprints.orgPrevention of the release of pro-apoptotic factors like cytochrome c. preprints.orgpreprints.org

Anti-Adipogenic and Metabolic Regulatory Effects

Suppression of Lipid Accumulation in Adipocytes

This compound and its close structural analogs, such as Delphinidin-3-O-β-glucoside, have demonstrated significant anti-adipogenic effects by directly suppressing the accumulation of lipids in adipocytes (fat cells). nih.govnih.govresearchgate.net In-vitro studies using 3T3-L1 adipocytes, a standard cell line for studying fat cell formation, show that treatment with these compounds leads to a dose-dependent reduction in intracellular lipid content. nih.govresearchgate.netresearchgate.net This is visually confirmed by Oil Red O staining, which reveals fewer and smaller lipid droplets in treated cells compared to controls. nih.govresearchgate.net

The mechanism behind this effect involves the modulation of key metabolic pathways. Delphinidin compounds have been shown to increase the phosphorylation and activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.govnih.gov Activated AMPK, in turn, promotes processes that consume energy, such as fatty acid oxidation, while inhibiting energy storage processes like lipid synthesis. researchgate.net This is supported by findings that show an increased expression of carnitine palmitoyltransferase-1 (CPT-1), a key enzyme in fatty acid oxidation, following treatment. nih.govnih.gov

Compound Cell Line Key Finding Molecular Effect
Delphinidin-3-O-β-glucoside (D3G)3T3-L1 AdipocytesSignificantly inhibited lipid accumulation in a dose-dependent manner. nih.govresearchgate.netIncreased phosphorylation of AMPK and ACC; increased expression of CPT-1. nih.govnih.gov
Delphinidin3T3-L1 AdipocytesReduced lipid accumulation. dovepress.comUpregulated fatty acid metabolism gene expression. dovepress.com
Delphinidin-3-O-β-glucoside (D3G)Primary White AdipocytesAttenuated adipogenesis and promoted lipid metabolism. nih.govnih.govActivated AMPK-mediated signaling. nih.gov

Inhibition of Preadipocyte Differentiation

The anti-obesity potential of this compound also stems from its ability to inhibit adipogenesis—the process by which preadipocytes differentiate into mature, lipid-storing adipocytes. dovepress.comd-nb.info This process is controlled by a cascade of transcription factors that orchestrate the expression of genes necessary for the adipocyte phenotype.

Research has shown that delphinidin and its glycosides, including the closely related Delphinidin-3-O-β-glucoside, effectively downregulate the expression of the master regulators of adipogenesis. nih.govnih.gov These include Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). nih.govnih.govdovepress.com The expression of these transcription factors at both the mRNA and protein levels is reduced in a dose-dependent manner upon treatment. nih.govresearchgate.net Additionally, the expression of sterol regulatory element-binding transcription factor 1 (SREBP1), another key adipogenic marker, is also suppressed. nih.govnih.gov By inhibiting these crucial early-stage transcription factors, this compound effectively blocks the differentiation program, preventing preadipocytes from maturing and accumulating fat. dovepress.comd-nb.info

Activation of AMPK-mediated Signaling Pathway in Lipid Metabolism

This compound and its glucoside counterpart, delphinidin 3-glucoside (D3G), have been shown to play a role in the regulation of lipid metabolism through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. nih.govdoaj.org AMPK is a crucial cellular energy sensor that, when activated, promotes catabolic processes that generate ATP while inhibiting anabolic processes that consume ATP.

In the context of lipid metabolism, the activation of AMPK by delphinidin compounds initiates a cascade of events that collectively lead to reduced lipid accumulation. nih.govdoaj.org Research has demonstrated that D3G treatment increases the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC), in both 3T3-L1 adipocytes and primary white adipocytes. nih.govdoaj.org The phosphorylation and subsequent inhibition of ACC lead to a decrease in the synthesis of malonyl-CoA, a key building block for fatty acid synthesis, and a simultaneous increase in fatty acid oxidation. tandfonline.com

Studies on delphinidin-3-sambubioside, another delphinidin derivative, have shown similar effects in HepG2 cells, where it improved lipid metabolism by up-regulating the mRNA expression of genes involved in fatty acid β-oxidation, such as carnitine palmitoyltransferase-1 (CPT1) and peroxisome proliferator-activated receptor alpha (PPARα). tandfonline.com This suggests a conserved mechanism among delphinidin glycosides in modulating lipid metabolism via the AMPK pathway. Furthermore, D3G has been observed to increase the protein expression of silent mating type information regulation 2 homolog 1 (SIRT1) and CPT-1, further supporting its role in promoting lipid metabolism. nih.govnih.gov

Downregulation of Key Adipogenic Transcription Factors (e.g., PPARγ, C/EBPα, SREBP1)

A significant aspect of the anti-adipogenic effect of this compound and its related compounds is the downregulation of key transcription factors that govern adipogenesis, the process of preadipocyte differentiation into mature adipocytes. nih.govsemanticscholar.org The primary transcription factors implicated in this process are peroxisome proliferator-activated receptor gamma (PPARγ), CCAAT/enhancer-binding protein alpha (C/EBPα), and sterol regulatory element-binding transcription factor 1 (SREBP1). semanticscholar.org

Research has consistently shown that D3G treatment significantly inhibits the expression of these adipogenic markers at both the mRNA and protein levels in a dose-dependent manner in 3T3-L1 adipocytes. nih.govresearchgate.net By suppressing the expression of PPARγ and C/EBPα, which are considered master regulators of adipogenesis, delphinidin compounds effectively halt the differentiation program of preadipocytes. semanticscholar.orgdovepress.com

Furthermore, the downregulation of SREBP1 by D3G contributes to the reduction of lipogenesis, as SREBP1 is a key regulator of genes involved in fatty acid and cholesterol synthesis, such as fatty acid synthase (FAS). nih.govnih.gov This multi-pronged approach of inhibiting key adipogenic and lipogenic transcription factors underscores the potent anti-adipogenic properties of this compound and its derivatives. nih.govsemanticscholar.org

Interactive Data Table: Effect of Delphinidin 3-Glucoside on Adipogenic Transcription Factors in 3T3-L1 Adipocytes

Transcription FactorEffect of D3G TreatmentMolecular LevelReference
PPARγDownregulationmRNA and Protein nih.govnih.gov
C/EBPαDownregulationmRNA and Protein nih.govnih.gov
SREBP1DownregulationmRNA and Protein nih.govnih.gov

Anti-Aging and Healthspan Promotion

Emerging research points to the potential of this compound and its glucoside form in promoting healthy aging and extending lifespan in model organisms. japsonline.comjapsonline.com These effects are attributed to a combination of mechanisms, including the modulation of stress response pathways and the enhancement of cellular resilience.

Mechanisms for Lifespan Extension in Model Organisms

Studies utilizing the nematode Caenorhabditis elegans have provided valuable insights into the lifespan-extending properties of D3G. japsonline.comjapsonline.com Research has demonstrated that supplementation with D3G can significantly increase the mean lifespan of C. elegans. japsonline.comjapsonline.com This effect is thought to be mediated, at least in part, by the activation of stress resistance pathways. japsonline.com

While the precise mechanisms are still under investigation, some evidence suggests that the lifespan-extending effects of anthocyanins, in general, may involve the DAF-16/FOXO transcription factor, a key regulator of longevity and stress resistance. japsonline.com However, it is important to note that the effects of D3G on lifespan can be context-dependent, with protective effects observed under conditions of oxidative stress but not necessarily under heat or UVA stress. japsonline.comjapsonline.com

Enhancement of Cellular Health and Function against Environmental Stressors

This compound and D3G have been shown to protect cells against various environmental stressors, primarily through their potent antioxidant properties. japsonline.comresearchgate.net These compounds can effectively neutralize reactive oxygen species (ROS), which are major contributors to cellular damage and aging. researchgate.net

In C. elegans, D3G has been shown to mitigate the detrimental effects of oxidative stress induced by hydrogen peroxide, leading to prolonged lifespan and improved pharyngeal pumping, a measure of healthspan in this organism. japsonline.com This protective effect is linked to the ability of D3G to reduce the accumulation of ROS and enhance the organism's endogenous antioxidant capacity. researchgate.net By bolstering cellular defenses against oxidative damage, this compound contributes to the maintenance of cellular health and function in the face of environmental challenges. researchgate.net

Interactive Data Table: Lifespan and Healthspan Effects of Delphinidin 3-Glucoside in C. elegans

ParameterEffect of D3G SupplementationStress ConditionReference
Mean LifespanIncreasedNormal japsonline.comjapsonline.com
Mean LifespanIncreasedOxidative Stress (H2O2) japsonline.com
Mean LifespanNo significant effectHeat Stress japsonline.comjapsonline.com
Mean LifespanNo significant effectUVA Stress japsonline.com
Pharyngeal PumpingImprovedNormal japsonline.comresearchgate.net
Pharyngeal PumpingImprovedOxidative Stress (H2O2) japsonline.com
Egg-laying AbilityNo significant effectNormal japsonline.com

Other Investigated Biological Activities

Beyond its effects on lipid metabolism and aging, this compound and its derivatives have been investigated for a variety of other biological activities. These include:

Antioxidant and Anti-inflammatory Properties: this compound is a potent antioxidant, capable of scavenging free radicals. ontosight.aismolecule.com It has also demonstrated anti-inflammatory effects by inhibiting pro-inflammatory pathways. smolecule.com

Anticancer Potential: Research suggests that delphinidin and its glycosides may possess anticancer properties, including the ability to induce apoptosis in cancer cells and inhibit tumor growth. mdpi.com

Cardiovascular Protection: Delphinidin 3-glucoside has been shown to inhibit platelet activation and thrombosis, suggesting a potential protective role against cardiovascular diseases. plos.org

Neuroprotection: There is evidence to suggest that delphinidin 3-O-β-galactoside can cross the blood-brain barrier, indicating its potential for use in addressing brain-related disorders. smolecule.com

Antimicrobial Activity: this compound has been researched for its potential antimicrobial properties. medchemexpress.com

Gut Microbiota Modulation: Delphinidin has been associated with beneficial effects on the gut microbiota. smolecule.com

Future Research Directions and Translational Perspectives for Delphinidin 3 Galactoside

Elucidation of Specific Receptor Interactions and Downstream Signaling Cascades

A fundamental aspect of understanding the biological activity of Delphinidin (B77816) 3-galactoside is the precise identification of its molecular targets. While research on the broader delphinidin class of compounds has implicated several key signaling pathways, future studies must focus specifically on the 3-galactoside form to delineate its unique interactions.

Current research suggests that delphinidin and its glycosides modulate numerous signaling cascades integral to cellular health and disease. For instance, in the context of cardiovascular health, delphinidin and its derivatives have been shown to affect the AMPK/NOX/MAPK signaling pathway to protect against pathological cardiac hypertrophy. aging-us.com In cancer cell lines, delphinidin has been observed to inhibit the PI3K/Akt, ERK1/2, and NF-κB signaling pathways, which are crucial for cell proliferation and survival. mdpi.comspandidos-publications.comnih.gov Furthermore, in neuroprotection, the AMPK/SIRT1 pathway has been identified as a potential target for mitigating microglial senescence and Alzheimer's disease pathology. nih.gov

Future investigations should aim to:

Identify Primary Receptors: Utilize advanced techniques such as affinity chromatography, surface plasmon resonance, and computational docking studies to identify specific cell surface or intracellular receptors that bind to Delphinidin 3-galactoside.

Map Downstream Pathways: Once initial targets are identified, comprehensive phosphoproteomic and transcriptomic analyses can map the full spectrum of downstream signaling events. This includes confirming the modulation of pathways like MAPK, NF-κB, and AMPK/SIRT1 specifically by the 3-galactoside form. aging-us.comspandidos-publications.comnih.gov

Clarify Structure-Activity Relationships: Compare the signaling impacts of this compound with its aglycone (delphinidin) and other glycosylated forms (e.g., glucoside, rutinoside) to understand how the galactose moiety influences receptor binding and subsequent cellular responses.

Signaling PathwayAssociated Disease ContextKey Findings Related to Delphinidin/GlycosidesSource
AMPK/NOX/MAPK Cardiac HypertrophyDelphinidin downregulates NOX through AMPK activation, suppressing ROS generation and pathological hypertrophy. aging-us.com
NF-κB & MAPK Breast CancerDelphinidin promotes mitochondrial apoptosis by inhibiting the ERK and NF-κB signaling pathways and activating the JNK pathway. spandidos-publications.com
PI3K/Akt & ERK1/2 Ovarian CancerDelphinidin has an inhibitory effect on cancer cells in the presence of pharmacological inhibitors of PI3K and ERK1/2 MAPK. mdpi.com
AMPK/SIRT1 Alzheimer's DiseaseDelphinidin treatment enhances the AMPK/SIRT1 signaling pathway, mitigating microglial senescence. nih.gov
Wnt/β-catenin Prostate CancerDelphinidin downregulates the expression of β-catenin and inhibits its nuclear translocation. nih.gov

Investigation of Synergistic Effects with Pharmaceutical Agents or Other Bioactive Compounds

The potential for this compound to act in concert with existing drugs or other natural compounds is a promising area for therapeutic development. Synergistic interactions could lead to enhanced efficacy, reduced required dosages of conventional drugs, and potentially mitigated side effects.

Preclinical studies have already demonstrated the synergistic potential of the delphinidin aglycone. For example, delphinidin has shown a synergistic anticancer effect when combined with paclitaxel (B517696) in ovarian cancer cells. mdpi.com Conversely, some interactions may be antagonistic; studies on delphinidin-3-rutinoside showed antagonism when combined with chlorogenic acid or epicatechin in Caco-2 cells. mdpi.com Importantly, research has shown that the stability of this compound itself can be synergistically enhanced by copigmentation with other phenolic compounds, such as gallic acid and (-)-epicatechin. researchgate.net

Future research should systematically explore:

Combination Cancer Therapy: Evaluate the efficacy of this compound as an adjunct to standard chemotherapeutic agents (e.g., paclitaxel, docetaxel) and targeted therapies in various cancer models. mdpi.comspandidos-publications.com

Cardioprotective and Neuroprotective Combinations: Investigate potential synergies with cardiovascular medications (e.g., statins) or drugs used for neurodegenerative diseases.

Interactions with Other Phytochemicals: Assess combinations with other bioactive compounds found in fruits and vegetables, such as quercetin (B1663063), gallic acid, or other anthocyanins, to identify formulations with enhanced stability and bioactivity. researchgate.net

Strategies for Enhancing Bioavailability and Targeted Delivery for Clinical Applications

A significant hurdle for the clinical translation of many polyphenols is their limited bioavailability, which is influenced by factors like poor solubility, instability, and rapid metabolism. researchgate.netnih.gov While this compound is noted to have a higher bioavailability compared to some other anthocyanin forms and can cross the blood-brain barrier, enhancing its delivery remains a key objective. nih.gov

The stability of delphinidin is known to be low, with rapid degradation that produces metabolites like gallic acid, which may itself be responsible for some of the observed biological effects. nih.gov Therefore, strategies to protect the parent compound and ensure its delivery to target tissues are crucial.

Future strategies should include:

Advanced Encapsulation Technologies: Development of delivery systems using nanoparticles, liposomes, or natural polymers like pectin (B1162225) to protect this compound from degradation in the gastrointestinal tract and improve its absorption. nih.gov Encapsulation can enhance stability and provide controlled release. nih.gov

Targeted Nanocarriers: Designing nanocarriers functionalized with specific ligands (e.g., antibodies, peptides) to direct this compound to particular tissues or cell types, such as tumors or inflamed regions.

Prodrug Approaches: Chemical modification of the this compound structure to create more stable prodrugs that release the active compound at the target site.

Exploration of this compound in Diverse Physiological Contexts and Disease Models

While initial research has highlighted the potential of delphinidin compounds in cancer, cardiovascular disease, and neurodegeneration, the full spectrum of their biological activities is yet to be explored. researchgate.net Expanding research into other disease models is essential for uncovering new therapeutic applications.

Disease Model/ContextKey Findings & Mechanisms (this compound & Analogs)Source
Cardiovascular Disease Atherosclerosis: Delphinidin-3-glucoside alleviates oxidative stress and inflammation in rabbit models. nih.govnih.govThrombosis: Delphinidin-3-glucoside inhibits platelet activation and aggregation. nih.govplos.orgCardiac Hypertrophy: Delphinidin attenuates pathological hypertrophy via the AMPK/NOX/MAPK pathway. aging-us.com aging-us.comnih.govnih.govnih.govplos.org
Cancer Breast Cancer: Delphinidin induces apoptosis and cell cycle arrest in HER-2 positive cells via NF-κB and MAPK pathways. spandidos-publications.comOvarian Cancer: Delphinidin inhibits cell proliferation by suppressing PI3K/Akt and ERK1/2 pathways. mdpi.comLeukemia: Delphinidin-3-glucoside and -rutinoside induce redox-sensitive, caspase-3-dependent apoptosis. researchgate.net mdpi.comspandidos-publications.comresearchgate.net
Neurodegenerative Disease Alzheimer's Disease: Delphinidin alleviates cognitive deficits and Aβ pathology by mitigating microglial senescence via the AMPK/SIRT1 pathway. nih.gov Delphinidin-3-galactoside shows high activity in destabilizing Aβ protofibrils. nih.govParkinson's Disease: Anthocyanin-rich extracts containing this compound show neuroprotective effects in cellular models. nih.gov nih.govnih.gov
Metabolic Disease Hyperuricemia: Delphinidin glycosides (excluding galactoside in one study) showed inhibitory activity against xanthine (B1682287) oxidase, an enzyme involved in uric acid production. oup.com oup.com

Future research should broaden this scope to include:

Metabolic Syndrome and Diabetes: Investigating its effects on glucose metabolism, insulin (B600854) sensitivity, and lipid accumulation.

Autoimmune and Inflammatory Disorders: Exploring its potential to modulate immune responses in conditions like rheumatoid arthritis or inflammatory bowel disease.

Aging and Longevity: Given its effects on pathways like AMPK/SIRT1, studying its role in mitigating age-related cellular decline and promoting healthy aging. nih.gov

Development of Novel Therapeutic and Functional Ingredients Based on this compound Research

The culmination of the above research efforts should be the development of practical applications for this compound. The evidence gathered on its bioactivity supports its potential as a lead compound for new pharmaceuticals, as a high-value nutraceutical, and as a functional food ingredient. researchgate.netresearchgate.net

The path forward involves:

Functional Foods and Nutraceuticals: Creating enriched food products or standardized dietary supplements. This requires establishing stable formulations and conducting human clinical trials to substantiate health claims.

Pharmaceutical Development: Using this compound as a scaffold for developing novel, more potent, and specific drugs targeting pathways identified in mechanistic studies.

Agricultural and Biotechnological Production: Investigating methods to increase the content of this compound in crops through selective breeding or biotechnological approaches to ensure a sustainable and cost-effective supply for commercial applications.

By systematically addressing these research areas, the scientific community can unlock the full therapeutic potential of this compound, paving the way for its use in promoting human health and managing chronic diseases.

Q & A

Basic Research Questions

Q. How is Delphinidin 3-galactoside identified and quantified in plant extracts or biological samples?

  • Methodological Answer : Identification typically combines chromatographic techniques (e.g., HPLC or UPLC) with mass spectrometry (MS) for structural confirmation. Quantification often employs spectrophotometric assays such as the Folin-Ciocalteu method for total phenolics, validated against a gallic acid standard. For precise anthocyanin-specific quantification, pH differential absorbance at 520 nm is recommended, adjusted for molar extinction coefficients .

Q. What factors influence the stability of this compound in experimental conditions?

  • Methodological Answer : Stability is pH-dependent, with degradation accelerated under neutral/alkaline conditions. Thermal stability assays should be conducted at controlled temperatures (e.g., 25–80°C) with monitoring via UV-Vis spectroscopy. Light exposure and oxidative agents (e.g., H₂O₂) require evaluation using accelerated stability protocols. Antioxidant buffers (e.g., ascorbic acid) are recommended for storage .

Q. Which pharmacological activities of this compound are supported by in vitro/in vivo models?

  • Methodological Answer : Bioactivity studies commonly use:

  • Anti-inflammatory assays : Inhibition of COX-2 or TNF-α in macrophage models.
  • Antioxidant tests : DPPH/ABTS radical scavenging and FRAP assays.
  • Neuroprotection : Neuronal cell viability under oxidative stress (e.g., H₂O₂-induced SH-SY5Y cells).
    Doses should be validated via dose-response curves, with comparisons to positive controls (e.g., quercetin) .

Advanced Research Questions

Q. How can experimental designs address variability in this compound’s bioactivity across studies?

  • Methodological Answer : Standardize extraction protocols (e.g., solvent polarity, temperature) to minimize matrix effects. Use orthogonal analytical methods (e.g., NMR alongside HPLC-MS) for compound verification. Employ randomized block designs in in vivo studies to control for metabolic variability. Statistical power analysis should precede experiments to ensure adequate sample sizes .

Q. What strategies resolve contradictions in reported mechanisms of action (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodological Answer : Conduct redox potential measurements (e.g., cyclic voltammetry) to contextualize dose-dependent behavior. Use gene expression profiling (RNA-seq) to identify pathways affected at different concentrations. Delphi consensus methods with expert panels can reconcile conflicting interpretations by weighting evidence quality (e.g., GRADE criteria) .

Q. How to investigate synergistic interactions between this compound and other phytochemicals?

  • Methodological Answer : Apply isobolographic analysis or combination index (CI) models (e.g., Chou-Talalay method) in cell-based assays. Use metabolomics to track co-administered compounds’ bioavailability. Mechanistic studies should employ siRNA knockdown or CRISPR-Cas9 to validate target pathways (e.g., Nrf2/ARE signaling) .

Methodological Considerations

  • Data Validation : Include negative controls (e.g., anthocyanin-free matrices) and replicate experiments across independent labs to confirm reproducibility .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental animal reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.